Product packaging for Kasugamycin hydrochloride(Cat. No.:)

Kasugamycin hydrochloride

Cat. No.: B1256686
M. Wt: 415.82 g/mol
InChI Key: ZDRBJJNXJOSCLR-UHFFFAOYSA-N
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Description

Kasugamycin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H26ClN3O9 and its molecular weight is 415.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26ClN3O9 B1256686 Kasugamycin hydrochloride

Properties

IUPAC Name

2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O9.ClH/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRBJJNXJOSCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Discovery of Kasugamycin

Isolation and Characterization from Streptomyces kasugaensis

Kasugamycin (B1663007) was discovered in 1965 by the distinguished Japanese scientist Hamao Umezawa, who is also credited with the discovery of kanamycin (B1662678) and bleomycin. wikipedia.orgtargetmol.com The antibiotic was isolated from a strain of Streptomyces kasugaensis found in a soil sample collected near the Kasuga Shrine in Nara, Japan, from which the compound derives its name. wikipedia.orgtargetmol.comebi.ac.uklin-chemical.com The production of kasugamycin involves the cultivation of S. kasugaensis in an aqueous carbohydrate solution containing a nitrogenous nutrient under aerobic fermentation conditions, followed by purification steps.

Initial characterization revealed kasugamycin to be a white, crystalline substance. wikipedia.orgebi.ac.uklin-chemical.com The hydrochloride salt is freely soluble in water but largely insoluble in organic solvents such as methanol (B129727), ethanol, and acetone. toku-e.comgoogle.com Structurally, it is an amino cyclitol glycoside, a feature that distinguishes it from some other aminoglycosides. ebi.ac.uknih.gov One of the unique structural components identified through acid hydrolysis is the presence of D-chiro-inositol. jmb.or.kr The process for its production by fermentation and methods for its recovery and purification were detailed in early patents.

Table 1: Physicochemical Properties of Kasugamycin Hydrochloride

Property Value
Appearance White to off-white crystalline powder. wikipedia.orgtoku-e.com
Molecular Formula C₁₄H₂₅N₃O₉ · HCl. toku-e.com
Molecular Weight 415.82 g/mol. toku-e.com
Melting Point 202-239 °C (with decomposition). toku-e.comnih.govepa.gov
Solubility Freely soluble in water. toku-e.com
Stability Stable at room temperature and in weak acids; unstable in strong acids and basic conditions. chemicalbook.com

Early Reports and Initial Antimicrobial Spectrum Delineation

Following its isolation, kasugamycin was primarily investigated for its agricultural applications. Early research demonstrated its remarkable effectiveness against the fungus Pyricularia oryzae (now known as Magnaporthe oryzae), the causative agent of rice blast disease, a devastating condition for rice crops. wikipedia.orgtargetmol.comnih.govcabidigitallibrary.org It was found to inhibit the growth of the fungus at concentrations as low as 0.1-1 µg/cc in specific media. google.com This discovery positioned kasugamycin as a crucial agent for protecting rice yields. chemicalbook.com

In addition to its potent antifungal activity, kasugamycin was also found to inhibit bacterial growth. wikipedia.orgebi.ac.uklin-chemical.com Initial in vitro studies reported activity against several plant pathogenic bacteria, including species of Pseudomonas, Erwinia, and Xanthomonas. toku-e.comnih.govnovacrop.com Early reports suggested it could be effective against clinically relevant bacteria such as Pseudomonas, Salmonella, Shigella, and some Klebsiella species. google.com

However, subsequent evaluations provided a more nuanced picture of its antibacterial spectrum. One study found that while kasugamycin showed some activity against several gram-negative bacteria, its effectiveness against Pseudomonas was not as high as initially hoped, with a median minimal inhibitory concentration (MIC) of 250 µg/ml. nih.govncats.ioasm.org This MIC was considered too high to warrant its development as an antipseudomonal agent for human use, especially when more satisfactory antibiotics already existed. nih.govncats.io Despite this, its unique mode of action and distinct spectrum of activity, particularly its strong effect on phytopathogenic microbes, solidified its role primarily as an agricultural antibiotic. nih.govmdpi.com

Table 2: Early Findings on the Antimicrobial Spectrum of Kasugamycin

Target Organism Type Activity / Minimum Inhibitory Concentration (MIC)
Pyricularia oryzae Fungus Inhibited at 0.1-1 µg/cc in rice juice medium; <20 µg/ml prevents mycelial formation. toku-e.comgoogle.com
***Pseudomonas* spp.** Bacteria Median MIC of 250 µg/ml; 125 µg/ml in more basic medium. nih.govncats.ioasm.org
Pseudomonas syringae* pv. *actinidiae Bacteria MIC of 40-60 ppm; bactericidal at 100 ppm. asm.org
***Salmonella* spp.** Bacteria Reported to be inhibited. google.com
***Shigella* spp.** Bacteria Reported to be inhibited; S. flexneri inhibited at 6.25 mcg/cc in serum broth. google.com
Klebsiella pneumoniae Bacteria Inhibited at 6.25 mcg/cc in serum broth. google.com
***Erwinia* spp.** Bacteria Reported to be active against. toku-e.comnovacrop.com
***Xanthomonas* spp.** Bacteria Reported to be active against. toku-e.comnovacrop.com

Biosynthetic Pathways and Regulation

Microbial Production of Kasugamycin (B1663007)

The industrial-scale production of kasugamycin relies on the fermentation of producing microorganisms, such as Streptomyces kasugaensis and Streptomyces microaureus. koreascience.krresearchgate.net Optimizing fermentation conditions and improving the producing strains are critical for enhancing the yield and efficiency of kasugamycin synthesis.

Fermentation Conditions and Optimization

The biosynthesis of kasugamycin is significantly influenced by the composition of the culture medium and various physical parameters during fermentation. researchgate.net Research has shown that both the growth of the microorganism and the production of the secondary metabolite are sensitive to environmental factors.

One key optimization strategy involves manipulating the pH of the culture. Studies have demonstrated that kasugamycin biosynthesis can be greatly enhanced by applying a non-nutritional stress known as "pH shock". dss.go.thnih.gov This process involves a sequential change from a neutral pH, which favors cell growth, to an acidic condition (pH 3.5-4.0), and then back to neutral. nih.govresearchgate.net During the acidic period, cell growth may cease, but upon returning to a neutral pH, kasugamycin biosynthesis resumes at a significantly higher rate. dss.go.thnih.gov The optimal duration of the pH shock has been identified as 24 hours, resulting in a productivity approximately seven times higher than that of control cultures without pH shock. nih.gov In unbuffered flask cultures, the pH can naturally increase to alkaline levels (e.g., 8.6) after an initial growth phase, with kasugamycin production commencing after this shift. dss.go.th

The composition of the fermentation medium is another critical factor. Common components include carbon sources like corn starch, nitrogen sources such as bean cake powder, and other supplements like sodium chloride, monopotassium phosphate (B84403), and soybean oil. google.com The use of soybean oil as a carbon source has been shown to be effective. koreascience.kr Additionally, the introduction of surfactants, such as Tween-20, into the fermentation medium can improve the cell membrane permeability of the producing strain, leading to a significant increase in the fermentation yield. google.com General optimal conditions for the production of aminoglycoside antibiotics like kasugamycin often include an incubation period of 6-8 days and an agitation rate of 200-250 rpm. researchgate.net

Table 1: Fermentation Media Components for Kasugamycin Production

Component Concentration/Amount Source
Corn Starch 15-20 g/L google.com
Bean Cake Powder 45-50 g/L google.com
Sodium Chloride 2.5-3 g/L google.com
Monopotassium Phosphate 0.2-0.5 g/L google.com
Soybean Oil 10-12 mL/L google.com
Amylase 0.05-0.1 g/L google.com

Strain Development for Enhanced Production

Improving the genetic makeup of the producing strain is a fundamental approach to increasing kasugamycin yield. Various mutagenesis and selection techniques have been successfully applied to Streptomyces kasugaensis. koreascience.krnih.gov

One effective method involves a combination of UV irradiation and protoplast mutagenesis. koreascience.kr This approach generates a diverse pool of mutants from which high-producing strains can be selected. A specific selection strategy involves identifying mutants resistant to inhibitory substances like linoleic acid. While linoleic acid at concentrations above 1.6 g/l inhibits the growth of the parent strain, mutants can be isolated that tolerate this concentration and exhibit enhanced kasugamycin production. koreascience.kr For instance, the mutant strain SK-12, selected on a medium containing 1.6 g/l of linoleic acid, demonstrated superior cell growth and kasugamycin production. When cultured with soybean oil, the SK-12 mutant strain achieved a maximum kasugamycin concentration of 1.2 g/l after 6 days, with a product yield approximately 5.0 times higher than the parent strain. koreascience.kr Other historical methods for strain improvement include the agar (B569324) piece method and the prototroph method, which involve techniques like genetic crossing, recombination, and hybridization. nih.gov

Genetic Basis of Kasugamycin Biosynthesis

The ability of Streptomyces kasugaensis to produce kasugamycin is encoded within a specific set of genes organized into a biosynthetic gene cluster (BGC). Understanding this genetic blueprint is essential for targeted strain improvement and for elucidating the biosynthetic pathway.

Identification and Characterization of Biosynthetic Gene Clusters

The biosynthetic gene cluster for kasugamycin has been isolated and characterized from Streptomyces kasugaensis strains, such as M338-M1 and KACC 20262. jmb.or.krnih.govjmb.or.kr By screening a genomic fosmid library of S. kasugaensis KACC 20262, a 22 kb DNA fragment was isolated that was found to contain the genes responsible for kasugamycin biosynthesis. jmb.or.krjmb.or.krresearchgate.net This fragment contains seventeen complete open reading frames (ORFs). jmb.or.krjmb.or.kr Subsequent sequencing of a 6.8-kb region downstream from the kasugamycin transporter genes in strain M338-M1 identified five more ORFs (kasN, kasO, kasP, kasQ, kasR) and the beginning of the kasA gene. nih.gov The entire cluster is extensive, with analysis revealing up to 42 putative ORFs in some studies, which include genes for biosynthesis, resistance, and regulation. researchgate.net The organization of the genes within the cluster has been mapped, with many appearing to be co-transcribed as bicistrons. jmb.or.krnih.gov

Functional Annotation of Key Genes (e.g., kasA, kasD)

Several key genes within the kas cluster have been assigned specific functions based on homology analysis and functional assays. jmb.or.krnih.gov These genes encode the enzymes that catalyze the step-by-step assembly of the kasugamycin molecule, which is composed of kasugamine (B1673303) (an unusual amino-sugar) and D-chiro-inositol linked to a glycine (B1666218) imine group. jmb.or.krsemanticscholar.org

kasA : This gene encodes an aminotransferase, a crucial enzyme in the biosynthesis of the kasugamine moiety. jmb.or.krjmb.or.kr It was used as a probe to initially screen the genomic library to find the entire gene cluster. jmb.or.kr

kasD : This gene was identified as encoding dNDP-glucose 4,6-dehydratase. jmb.or.krjmb.or.kr This enzyme catalyzes the conversion of dNDP-glucose into dNDP-4-keto-6-deoxy-D-glucose, a common step in the biosynthesis of deoxysugars found in many antibiotics. jmb.or.kr The KasD enzyme from S. kasugaensis has been shown to have a broad substrate specificity, able to utilize dUDP-glucose, dADP-glucose, dTDP-glucose, and dGDP-glucose. jmb.or.kr

kasQ : The product of this gene is an epimerase. It is believed to initiate the biosynthesis of kasugamycin by converting UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govsemanticscholar.org It shows homology to UDP-N-acetylglucosamine 2-epimerase from other Streptomyces species. nih.gov

kasN : This gene's product shows homology with D-amino acid oxidase, suggesting its role in amino acid modification during the formation of the kasugamine precursor. nih.gov

ksR : This gene was identified as a self-resistance gene. When overexpressed in E. coli, it conferred resistance to kasugamycin, protecting the producing organism from its own antibiotic product. jmb.or.krjmb.or.krresearchgate.net

Table 2: Functional Annotation of Selected Kasugamycin Biosynthetic Genes

Gene Encoded Protein/Enzyme Proposed Function Source
kasA Aminotransferase Biosynthesis of kasugamine jmb.or.krjmb.or.kr
kasD dNDP-glucose 4,6-dehydratase Conversion of dNDP-glucose to its 4-keto-6-deoxy form jmb.or.krjmb.or.kr
kasQ Epimerase Initiation of biosynthesis by converting UDP-GlcNAc nih.govsemanticscholar.org
kasN D-amino acid oxidase Amino acid modification nih.gov
kasR NDP-hexose 3,4-dehydratase Homology-based assignment nih.gov
ksR Resistance Protein Self-resistance to kasugamycin jmb.or.krresearchgate.net
kasT Regulatory Protein Pathway-specific positive regulator nih.govresearchgate.net
kasV MerR-family Regulator Negative regulator of biosynthesis researchgate.netresearchgate.net

Regulatory Mechanisms of Biosynthetic Genes

The production of kasugamycin is tightly controlled by a network of regulatory genes found within or near the biosynthetic cluster. These genes can act as activators or repressors, fine-tuning the expression of the biosynthetic genes.

kasT : This gene encodes a putative pathway-specific regulatory protein. Gel retardation assays have shown that the KasT protein binds to the upstream regions of certain operons in the cluster, such as the kasN gene and the intergenic region of kasQ-kasR, indicating it controls their expression. nih.gov Overexpression of kasT in a low-yielding strain of S. kasugaensis increased the kasugamycin titer by 186%, highlighting its role as a positive regulator. researchgate.net

kasV, kasW, kasX, kasS : In the region flanking the main cluster, several other regulatory genes have been identified, including kasV (a MerR-family regulator), kasW and kasX (a two-component system), and kasS. researchgate.netresearchgate.net These genes generally act as negative regulators. Deletion of kasV, kasW, and kasX in a low-yielding strain led to production increases of 194%, 12%, and 19%, respectively. researchgate.net Similarly, deleting the two-component system (kasW/X) in a high-yielding strain resulted in a 58% increase in yield, from 6 g/L to 9.5 g/L. researchgate.net The KasX protein, a sensor kinase, appears to function as a negative regulator of kasugamycin biosynthesis. nih.govresearchgate.net

This complex regulatory system allows the microorganism to control the energetically expensive process of antibiotic production, likely in response to specific environmental or developmental signals. Engineering these regulatory networks, for example by deleting repressor genes or overexpressing activator genes, is a powerful strategy for enhancing kasugamycin production. researchgate.netresearchgate.net

Enzymatic Steps and Proposed Biochemical Pathways

The biosynthesis of kasugamycin in the bacterium Streptomyces kasugaensis is a complex process orchestrated by a cluster of dedicated genes. jmb.or.kr This pathway involves the synthesis and modification of sugar precursors, their assembly, and the addition of unique chemical groups to form the final aminoglycoside antibiotic. jmb.or.krnih.gov The compound itself is composed of three distinct parts: a D-chiro-inositol ring, the aminosugar kasugamine, and a glycine imine group. nih.govdntb.gov.ua

Precursor Utilization and Conversion Mechanisms

The assembly of kasugamycin begins with the recruitment of primary metabolites, which are then channeled into the specific biosynthetic pathway. While early research suggested that glucose was the initial precursor, more recent studies using isotope labeling have provided a more refined understanding of the starting materials. jmb.or.krresearchgate.net

Current evidence indicates that glucosamine (B1671600), likely in the form of UDP-glucosamine (UDP-GlcNH2), serves as the direct precursor for the kasugamine moiety, rather than glucose. nih.govresearchgate.netnih.gov The biosynthetic gene cluster contains the necessary enzymatic machinery to process this precursor. A pivotal initial step in the pathway is the conversion of UDP-N-acetyl-glucosamine (UDP-GlcNAc) to UDP-ManNAc, a reaction catalyzed by the epimerase KasQ. nih.govresearchgate.net This enzymatic conversion primes the molecule for subsequent modifications.

In addition to the aminosugar, two other key precursors are required:

D-chiro-inositol : This cyclitol forms a core part of the kasugamycin structure. jmb.or.kr The biosynthetic genes responsible for its formation from myo-inositol are present in the gene cluster. researchgate.net

Glycine : This amino acid is the precursor for the unique carboxyformimidoyl group (or glycine imine) attached to the kasugamine moiety. researchgate.netdss.go.th Isotope-feeding studies have confirmed the incorporation of glycine into the final kasugamycin molecule. researchgate.net

One proposed pathway for the formation of the kasugamine precursor involves a sequence starting from a nucleoside diphosphate (B83284) (NDP)-glucose. jmb.or.kr This suggests the conversion of dNDP-glucose to dNDP-4-keto-6-deoxy-glucose, which is then further modified. jmb.or.kr However, the confirmation that glucosamine is the more direct precursor suggests a more streamlined route into the pathway. nih.govresearchgate.net

Role of Specific Enzymes in Aminoglycoside Assembly

The conversion of precursors and the assembly of kasugamycin are carried out by a suite of specialized enzymes encoded within the kas gene cluster. jmb.or.krresearchgate.net While the functions of some enzymes have been confirmed through biochemical analysis, the roles of others are proposed based on genetic homology to enzymes in other antibiotic biosynthetic pathways. jmb.or.krresearchgate.net

Recent research has clarified the roles of several key enzymes, overturning earlier hypotheses. nih.govresearchgate.net For instance, the acetyltransferases KasF and KasH, once thought to be part of the main biosynthetic assembly, are now understood to be resistance enzymes that inactivate kasugamycin through acetylation. nih.govresearchgate.net

GeneEnzyme Name / TypeProposed or Confirmed FunctionCitation
kasQEpimerasePrimes the biosynthetic pathway by converting UDP-GlcNAc to UDP-ManNAc. nih.govresearchgate.net
kasGGlycosyltransferaseConnects the kasugamine precursor to the D-chiro-inositol moiety. jmb.or.kr
kasDdNDP-glucose 4,6-dehydrataseCatalyzes the conversion of dNDP-glucose to 4-keto-6-deoxy-dNDP-glucose. It exhibits broad substrate specificity. jmb.or.kr
kasAAminotransferaseInvolved in the introduction of an amino group during the formation of the kasugamine moiety. jmb.or.kr
kasBGlycine/D-amino acid oxidaseParticipates in the formation of the glycine imine group from glycine. jmb.or.kr
kasH / kasFAcetyltransferasesFunction as self-resistance enzymes by inactivating kasugamycin via acetylation. KasH is more specific and reactive than KasF. nih.govresearchgate.net
ksRKasugamycin acetyl transferaseIdentified as a self-resistance gene against kasugamycin. jmb.or.kr
kasENDP-N-acetylglucosamine 2-epimeraseProposed to be involved in the modification of the sugar precursor. jmb.or.kr
kasCN-acetyl transferaseProposed to be involved in the biosynthetic pathway. jmb.or.kr
kasT, kasV, kasW, kasX, kasSRegulatory ProteinsThese genes are involved in the regulation of kasugamycin production. Deletion of kasT abolishes production, while deletion of others can increase yield. researchgate.netnih.govresearchgate.net

Intermediates and Biosynthetic Branch Points

The biosynthetic pathway of kasugamycin proceeds through a series of stable chemical intermediates. The identification of these molecules provides a roadmap of the assembly process.

The pathway for the kasugamine moiety is initiated by KasQ, which converts UDP-GlcNAc into the first key intermediate, UDP-ManNAc. researchgate.net From here, a sequence of enzymatic reactions involving dehydratases, aminotransferases, and oxidoreductases is proposed to form the UDP-kasugamine precursor. researchgate.net An earlier proposed pathway suggested a series of intermediates including dNDP-4-keto-6-deoxy-glucose and dNDP-4-keto-6-deoxy-glucosamine. jmb.or.kr

Once the kasugamine precursor and the D-chiro-inositol are synthesized, they are joined together by the glycosyltransferase KasG to form a disaccharide intermediate. jmb.or.kracs.org The final step involves the attachment of the carboxyformimidoyl group derived from glycine to complete the synthesis of kasugamycin. researchgate.net

A significant biosynthetic branch point involves the action of the resistance enzymes KasF and KasH. nih.govresearchgate.net These enzymes can take the final kasugamycin product and acetylate it, producing 2-N'-acetyl kasugamycin. researchgate.net This modified, inactive form represents a diversion from the main pathway, serving as a protective mechanism for the producing organism, S. kasugaensis, against its own antibiotic. nih.govresearchgate.net

Compound NameRole in BiosynthesisCitation
UDP-N-acetyl-glucosamine (UDP-GlcNAc)Initial precursor for the kasugamine moiety. researchgate.net
UDP-ManNAcFirst key intermediate, product of the KasQ epimerase reaction. nih.govresearchgate.net
dNDP-4-keto-6-deoxy-dNDP-glucoseA proposed intermediate in the formation of the aminosugar. jmb.or.kr
Disaccharide intermediateFormed by the glycosylation of the kasugamine precursor with D-chiro-inositol. nih.govacs.org
2-N'-acetyl kasugamycin (Ac-KSM)Inactive product of the resistance enzymes (KasF/KasH); represents a biosynthetic branch point. researchgate.net

Molecular Mechanism of Action

Interaction with Ribosomal Apparatus

Kasugamycin (B1663007) exerts its antibiotic effect by directly interacting with the bacterial ribosomal machinery. mdpi.com This interaction prevents the proper formation of the translation initiation complex, a critical step for protein synthesis. chemicalbook.comnih.gov

Binding to Bacterial Ribosomal Subunits (e.g., 30S, 70S)

Kasugamycin selectively binds to the 30S ribosomal subunit, which is a component of the larger 70S ribosome in prokaryotes. apexbt.comnih.govsigmaaldrich.com Structural and biochemical studies have confirmed that the drug's binding pocket is located on the 30S subunit. mdpi.comnih.gov X-ray crystallography has successfully determined the structure of kasugamycin in a complex with the entire Escherichia coli 70S ribosome. nih.govresearchgate.net The binding occurs within the mRNA channel of the 30S subunit. nih.govsigmaaldrich.comsigmaaldrich.com Interestingly, kasugamycin treatment in E. coli can induce the formation of a subpopulation of altered ribosomes, sedimenting at 61S, which are depleted of several small subunit proteins. mdpi.comnih.gov

Specific Binding Sites within 16S Ribosomal RNA (e.g., G926, A794)

The binding site for kasugamycin is composed entirely of residues from the 16S ribosomal RNA (rRNA). nih.govkenyon.edu The drug positions itself in the mRNA channel between two universally conserved nucleotides: G926 and A794. nih.govsigmaaldrich.comsigmaaldrich.comnih.gov These specific nucleotides are also known sites where mutations can confer resistance to the antibiotic. nih.govresearchgate.net Chemical probing experiments have shown that kasugamycin protects residues A794 and G926 from chemical modification and enhances the reactivity of C795, confirming their involvement in the binding process. nih.govnih.govembopress.org Further structural analysis reveals that binding is also stabilized by interactions with other 16S rRNA residues, including A792, A1499, G1505, and U1506, which collectively define the path of mRNA in the P and E sites of the small ribosomal subunit. nih.gov

Structural Analysis of Ribosome-Kasugamycin Complexes (e.g., X-ray Crystallography)

The precise interaction between kasugamycin and the ribosome has been elucidated through X-ray crystallography. The structure of kasugamycin bound to the E. coli 70S ribosome was determined at a resolution of 3.5 Å. nih.govresearchgate.netpdbj.org These structural studies revealed that kasugamycin binds in the cleft between the head and the platform of the 30S subunit, directly within the mRNA binding channel. nih.govresearchgate.net The binding pocket is situated between the ribosomal peptidyl-tRNA (P) site and the exit-tRNA (E) site. nih.govpdbj.org By occupying this space, kasugamycin mimics the codon nucleotides at the P and E sites. wikipedia.orgrcsb.org This structural mimicry physically perturbs the path of the mRNA upstream of the start codon. wikipedia.orgnih.gov

Table 1: Summary of Kasugamycin-Ribosome Interactions

Feature Description Key Residues/Components Source(s)
Binding Subunit Binds to the 30S subunit of the 70S ribosome. 30S subunit, 16S rRNA apexbt.comnih.govsigmaaldrich.com
Primary Binding Site Within the mRNA channel, between the P and E sites. 16S rRNA nih.govsigmaaldrich.comresearchgate.net
Key Contact Points Interacts with universally conserved nucleotides. G926, A794 nih.govsigmaaldrich.comnih.gov
Other Stabilizing Contacts Additional interactions with rRNA residues. A792, A1499, G1505, U1506 nih.gov

| Structural Data | X-ray crystal structure of the complex available. | E. coli 70S ribosome at 3.5 Å resolution | nih.govpdbj.org |

Inhibition of Translational Processes

Kasugamycin's primary molecular effect is the inhibition of protein synthesis, which it achieves by disrupting key steps in the initiation of translation. wikipedia.orgsigmaaldrich.com

Interference with Translation Initiation

Kasugamycin is a potent inhibitor of the translation initiation step. nih.govkenyon.edutoku-e.com It specifically prevents the formation of the 30S initiation complex. apexbt.comchemicalbook.compnas.org The antibiotic achieves this by blocking the binding of the initiator tRNA to the 30S subunit. nih.gov It has been shown to selectively inhibit the translation of canonical mRNAs that contain a Shine-Dalgarno sequence, while having a minimal effect on the translation of leaderless mRNAs. wikipedia.orgmdpi.com More recent studies suggest that kasugamycin can also act after the 70S initiation complex has formed, arresting the ribosome at the start codon and preventing the transition to the elongation phase. pnas.org

Impact on Aminoacyl-tRNA Binding to Ribosomal P-site

A critical aspect of kasugamycin's mechanism is its interference with the binding of the initiator aminoacyl-tRNA, specifically formylmethionyl-tRNA (fMet-tRNA), to the ribosomal P-site. mdpi.comsigmaaldrich.comsigmaaldrich.com Early research suggested this occurred through direct competition for the binding site. wikipedia.orgtoku-e.com However, structural data indicates that kasugamycin does not directly overlap with the P-site tRNA binding position. wikipedia.orgrcsb.org Instead, the inhibition is an indirect effect. rcsb.org By binding in the mRNA channel, kasugamycin perturbs the mRNA-tRNA codon-anticodon interaction. wikipedia.orgkenyon.edurcsb.org This disruption destabilizes the binding of the initiator tRNA, leading to its dissociation from the P-site of the 30S subunit and thereby halting initiation. sigmaaldrich.comsigmaaldrich.comrcsb.org

Table 2: Inhibitory Actions of Kasugamycin

Process Inhibited Mechanism of Inhibition Target Molecule/Complex Source(s)
Translation Initiation Prevents formation of the 30S initiation complex; can also arrest the 70S initiation complex. 30S and 70S initiation complexes apexbt.comchemicalbook.compnas.org

| P-site tRNA Binding | Indirectly inhibits binding by perturbing the mRNA codon-anticodon interaction, causing dissociation of initiator tRNA. | fMet-tRNA | wikipedia.orgsigmaaldrich.comrcsb.org |

Perturbation of mRNA-tRNA Codon-Anticodon Interactions

Kasugamycin's inhibitory effect on translation initiation stems from its ability to disrupt the crucial interaction between messenger RNA (mRNA) and transfer RNA (tRNA) at the ribosome. It achieves this not by directly blocking the tRNA binding site, but through a more subtle strategy of molecular mimicry. researchgate.netnih.gov Structural analyses have revealed that kasugamycin binds within the mRNA channel on the 30S ribosomal subunit. researchgate.netresearchgate.net In this position, it effectively mimics the nucleotide codons at the P- and E-sites of the ribosome. researchgate.netnih.gov

This molecular impersonation leads to a perturbation of the delicate codon-anticodon pairing between the mRNA and the initiator tRNA (fMet-tRNAfMet). researchgate.netresearchgate.net By occupying the space and interacting with key residues where the mRNA would normally be, kasugamycin indirectly destabilizes the binding of the initiator tRNA to the P-site. researchgate.netnih.gov This ultimately leads to the dissociation of the initiator tRNA from the 30S subunit, thereby halting the formation of the translation initiation complex and preventing the synthesis of proteins. researchgate.net

Distinction from Other Aminoglycoside-Induced Translational Misreading

A key feature that distinguishes kasugamycin from other aminoglycoside antibiotics is its effect on translational accuracy. While many aminoglycosides, such as streptomycin (B1217042), are known to induce misreading of the mRNA codon, leading to the incorporation of incorrect amino acids and the synthesis of non-functional proteins, kasugamycin does not share this property. nih.govelifesciences.org In fact, studies have shown that kasugamycin can actually decrease the rate of translational errors. nih.govelifesciences.org

This difference in activity is attributed to kasugamycin's unique chemical structure, which lacks the deoxystreptamine moiety common to many other aminoglycosides that cause misreading. elifesciences.org Its mechanism of action, which involves preventing the stable binding of the initiator tRNA rather than interfering with the decoding process at the A-site, underpins its inability to cause translational misreading. elifesciences.org This specificity makes kasugamycin a valuable tool for studying the nuances of translation initiation without the confounding factor of widespread protein errors.

Non-Ribosomal Molecular Targets

Beyond its well-established role as a protein synthesis inhibitor, kasugamycin has been identified as a potent inhibitor of a class of enzymes known as chitinases. This secondary activity represents a completely different mode of action, targeting enzymes crucial for the metabolism of chitin (B13524).

Chitinase (B1577495) Inhibition Mechanisms

Chitinases are enzymes that degrade chitin, a structural polysaccharide found in the exoskeletons of insects and the cell walls of fungi. Kasugamycin's ability to inhibit these enzymes opens up new avenues for its application and understanding.

Research has demonstrated that kasugamycin is a competitive inhibitor of chitinases belonging to the Glycoside Hydrolase Family 18 (GH18). researchgate.netnih.govnih.gov This specificity has been observed across GH18 chitinases from diverse organisms, including bacteria, insects, and humans. researchgate.netnih.govnih.gov The inhibitory activity of kasugamycin against various GH18 chitinases has been quantified, revealing a range of inhibition constants (Ki) and equilibrium dissociation constants (Kd), as detailed in the table below.

Chitinase TargetOrganismInhibition Constant (Kᵢ) (μM)Equilibrium Dissociation Constant (Kₔ) (μM)
HsChtHomo sapiens0.250.92
AMCaseHomo sapiens2.1012.50
OfChtIOstrinia furnacalis (Asian corn borer)1.909.80
OfChi-hOstrinia furnacalis (Asian corn borer)29.0034.11
SmChiASerratia marcescens27.0030.20

Data sourced from Qi et al., 2021. nih.gov

Kasugamycin's inhibition of GH18 chitinases is achieved through competitive binding within the enzyme's substrate-binding cleft. researchgate.netnih.govnih.gov This means that kasugamycin directly competes with the natural substrate, chitin, for access to the active site of the enzyme. Molecular docking studies have shown that despite having little structural resemblance to the chitin substrate, kasugamycin can occupy the substrate-binding cleft in a manner that mimics the substrate. nih.gov Specifically, the methylkasugaminide moiety of kasugamycin occupies the -1 subsite, while the D-inositol moiety sits (B43327) in the -2 subsite of the cleft. nih.gov By occupying this critical space, kasugamycin prevents the binding and subsequent hydrolysis of chitin.

The binding of kasugamycin to the substrate-binding cleft of GH18 chitinases is stabilized by a combination of molecular interactions:

Electrostatic Interactions: A crucial interaction for kasugamycin's inhibitory activity is the electrostatic attraction between the positively charged amino group of kasugamycin and the negatively charged carboxyl group of a conserved aspartate residue (Asp138 in human chitotriosidase) within the catalytic triad (B1167595) of the enzyme. researchgate.netnih.gov The importance of this interaction was demonstrated by a significant increase in the Ki value when the electrostatic forces were weakened in a high salt concentration buffer. nih.gov

Hydrogen Bonding: Kasugamycin forms several hydrogen bonds with key amino acid residues in the substrate-binding cleft. The methylkasugaminide moiety forms hydrogen bonds with residues such as Glu140, Tyr141, and Asp213 in human chitotriosidase. nih.gov The D-inositol moiety also contributes to binding by forming a hydrogen bond with Asn100. nih.gov

CH-π Interactions: The binding is further stabilized by CH-π interactions between the kasugamycin molecule and the indole (B1671886) groups of conserved tryptophan residues (Trp31 and Trp358 in human chitotriosidase) that line the substrate-binding cleft. nih.gov The orientation of the D-inositol moiety in relation to these tryptophan residues can influence the binding affinity, with a loss of this interaction resulting in lower affinity. researchgate.net

These intricate interactions collectively enable kasugamycin to act as a potent competitive inhibitor of GH18 chitinases, showcasing a secondary molecular mechanism distinct from its well-known ribosomal activity.

Competitive Binding within Substrate-Binding Clefts

Implications for Cellular Signaling Pathways

The primary action of kasugamycin—disrupting the initiation of protein synthesis—triggers a cascade of downstream effects that have significant implications for various cellular signaling pathways in both bacteria and eukaryotes.

Induction of Stress Responses and Ribosome Remodeling in Bacteria

In bacteria such as Escherichia coli, prolonged exposure to kasugamycin induces a distinct stress response. mdpi.comnih.gov This response involves the selective synthesis of specific proteins, which occurs in part through the generation of leaderless and short-leadered mRNAs via alternative transcription and RNA processing. mdpi.comnih.gov A key aspect of this adaptation is the formation of heterogeneous ribosome populations. mdpi.com Kasugamycin treatment stimulates the formation of modified ~61S ribosomal particles that are depleted of several ribosomal proteins, including S1 and S12. nih.gov These specialized ribosomes are proficient in selectively translating the leaderless mRNAs that are produced during the stress response, providing a mechanism for cellular adaptation in the presence of the antibiotic. mdpi.comnih.gov This demonstrates an intersection between the antibiotic's mechanism and the cell's quality control and stress adaptation signaling.

Modulation of the TGF-β Signaling Pathway in Eukaryotes

In eukaryotic systems, kasugamycin has been identified as a potent inhibitor of chitinase 1 (CHIT1). frontiersin.orgtoku-e.com This discovery links kasugamycin to a critical signaling pathway involved in fibrosis. CHIT1 plays a role in the pathogenesis of pulmonary fibrosis by regulating transforming growth factor-β (TGF-β) signaling and its downstream effector functions. toku-e.com By inhibiting CHIT1, kasugamycin demonstrates significant antifibrotic activity in vitro. frontiersin.orgtoku-e.com Research has shown it can inhibit the activation of fibrotic macrophages, as well as the proliferation and transformation of fibroblasts into myofibroblasts, which are key cellular events in the progression of fibrosis. toku-e.com

Impact on Translational Fidelity and Antibiotic Resistance

Unlike most aminoglycoside antibiotics which are known to increase rates of translational errors, kasugamycin is unique in its ability to decrease mistranslation. nih.gov It can specifically reduce the level of mistranslation that arises from the indirect tRNA aminoacylation pathway in Mycobacterium tuberculosis. nih.gov This has profound implications for antibiotic resistance. Increased mistranslation can lead to phenotypic resistance to other antibiotics, such as rifampicin (B610482). nih.gov By enhancing translational fidelity, kasugamycin can decrease this phenotypic resistance, thereby increasing the susceptibility of mycobacteria to rifampicin both in laboratory settings and in murine infection models. medchemexpress.comnih.gov This positions kasugamycin as a modulator of cellular pathways that govern drug tolerance and the emergence of resistance.

Pathway/ProcessOrganism(s)Observed Effect of KasugamycinSource(s)
Bacterial Stress Response Escherichia coliInduces selective protein synthesis and ribosome remodeling (formation of 61S particles) mdpi.com, nih.gov, nih.gov
TGF-β Signaling Eukaryotic cellsInhibits CHIT1, leading to downregulation of pro-fibrotic cellular activities toku-e.com, frontiersin.org
Translational Fidelity Mycobacterium tuberculosisDecreases mistranslation from the indirect tRNA aminoacylation pathway nih.gov
Antibiotic Tolerance Mycobacterium tuberculosisPotentiates rifampicin activity by limiting mistranslation-induced resistance nih.gov, medchemexpress.com

Mechanisms of Antimicrobial Resistance

Ribosomal Target Modifications

The primary target of kasugamycin (B1663007) is the bacterial 30S ribosomal subunit, where it interferes with the initiation of translation. asm.org Resistance can arise from alterations in the components of this subunit, specifically the 16S ribosomal RNA (rRNA) and ribosomal proteins.

Mutations within the 16S rRNA can confer resistance to kasugamycin. Specific nucleotide changes at key positions have been identified as being responsible for this resistance. In Escherichia coli, mutations such as A794G, G926A, and A1519C in the 16S rRNA have been shown to result in higher levels of kasugamycin resistance. asm.orgnih.gov These residues are located in regions of the 30S subunit that are crucial for kasugamycin binding. asm.org The A794 and G926 residues are universally conserved and are directly involved in the interaction with the antibiotic. asm.org

The ksgA gene encodes a methyltransferase responsible for the dimethylation of two adjacent adenosine (B11128) bases, A1518 and A1519, in the 16S rRNA. nih.govasm.org Inactivation of the KsgA protein through mutations in the ksgA gene leads to a lack of this methylation, resulting in a modest level of kasugamycin resistance. nih.govasm.orgresearchgate.net This lack of modification is a common feature in kasugamycin-resistant strains. oup.com While ksgA mutations themselves confer only a low level of resistance, they can facilitate the emergence of mutants with high-level resistance at a significantly increased frequency. asm.orgresearchgate.netgenesilico.pl

Table 1: Mutations in 16S Ribosomal RNA Conferring Kasugamycin Resistance

Gene Mutation Type Affected rRNA Positions Organism Resistance Level Reference(s)
rrs Point Mutation A794G Escherichia coli High asm.orgnih.gov
rrs Point Mutation G926A Escherichia coli High asm.orgnih.gov
rrs Point Mutation A1519C Escherichia coli High nih.gov
ksgA Gene Inactivation A1518, A1519 (unmethylated) Escherichia coli, Bacillus subtilis Modest nih.govasm.orgresearchgate.net

In addition to rRNA modifications, alterations in ribosomal proteins can also lead to kasugamycin resistance. A mutation in the ksgC gene in Escherichia coli has been identified as a locus for kasugamycin resistance. asm.orgnih.govnih.gov This mutation affects the amount of ribosomal protein S2. asm.orgnih.gov Ribosomes from ksgC mutants exhibit resistance to kasugamycin in cell-free protein synthesis systems. asm.org

Ribosomal methyltransferases play a crucial role in the development of kasugamycin resistance. The KsgA methyltransferase, as previously mentioned, dimethylates adenines at positions 1518 and 1519 of the 16S rRNA. researchgate.net The absence of this modification due to ksgA gene mutations is a primary mechanism of resistance. nih.govoup.com This lack of methylation interferes with the proper folding and function of the ribosome, which in turn affects kasugamycin binding. researchgate.net The methyltransferase activity of KsgA is directly responsible for this phenomenon. researchgate.netresearchgate.net

Alterations in Ribosomal Proteins (e.g., S2 due to ksgC mutation)

Enzymatic Inactivation of Kasugamycin

Another significant mechanism of resistance is the enzymatic modification of the kasugamycin molecule itself, rendering it inactive. This is primarily achieved through the action of acetyltransferases.

A novel N-acetyltransferase, designated AAC(2')-IIa, has been identified in kasugamycin-resistant strains of the rice-pathogenic bacteria Burkholderia glumae and Acidovorax avenae subsp. avenae. nih.govnih.gov This enzyme specifically catalyzes the acetylation of the 2'-amino group of kasugamycin, inactivating the antibiotic. researchgate.netresearchgate.net The gene encoding this enzyme, aac(2')-IIa, was found to be located on an IncP genomic island, suggesting its acquisition through horizontal gene transfer. nih.govnih.gov Importantly, AAC(2')-IIa confers specific resistance to kasugamycin and does not provide cross-resistance to other aminoglycoside antibiotics. nih.govnih.govresearchgate.net

Table 2: Enzymatic Inactivation of Kasugamycin

Enzyme Gene Modification Substrate Organism(s) Reference(s)
AAC(2')-IIa aac(2')-IIa Acetylation of 2'-amino group Kasugamycin Burkholderia glumae, Acidovorax avenae nih.govnih.govmcmaster.ca
KasH kasH Acetylation Kasugamycin Streptomyces kasugaensis nih.govresearchgate.net
KasF kasF Acetylation Kasugamycin Streptomyces kasugaensis nih.govresearchgate.net

In the kasugamycin-producing organism, Streptomyces kasugaensis, self-resistance is mediated by acetyltransferases. nih.govresearchgate.net The proteins KasF and KasH have been identified as kasugamycin-modifying enzymes. nih.govresearchgate.net Both enzymes act as acetyltransferases that inactivate kasugamycin, with KasH showing higher specificity and reactivity. nih.govresearchgate.net These enzymes likely play a role in preventing the antibiotic from inhibiting the organism's own protein synthesis machinery.

Identification and Characterization of Acetyltransferases (e.g., AAC(2')-IIa)

Efflux Pumps and Permeability Barriers

Bacteria can prevent kasugamycin from reaching its ribosomal target by either actively pumping it out of the cell or by reducing its entry. These mechanisms are critical first lines of defense against the antibiotic.

A key mechanism of resistance involves alterations in the bacterial cell's permeability to kasugamycin. In Escherichia coli, several gene mutations have been identified that confer resistance, including mutations in the ksgB gene. nih.govfrontiersin.org Studies have shown that mutations at the ksgB locus result in phenotypic resistance to kasugamycin. nih.govfrenoy.eu Unlike resistance conferred by ksgA mutations which alter the ribosome, ribosomes isolated from ksgB mutant strains remain sensitive to the drug in vitro. nih.govfrenoy.euasm.org This finding indicates that the ksgB gene product is not involved with the antibiotic's direct target but rather affects the drug's access to the cytoplasm, pointing to a role in altered cell membrane permeability. asm.org

Further research has characterized the ksgB gene as encoding a Multidrug and Toxic compound Extrusion (MATE) efflux pump, and mutations in this gene result in resistance. mdpi.com This suggests a dual role or a more complex mechanism where ksgB is involved in both the influx and efflux of compounds across the cell membrane. In addition to ksgB, mutations in genes like ksgC and ksgD in E. coli have also been shown to cause resistance to kasugamycin independently of ribosomal modification. frontiersin.orgasm.orgmdpi.com

A significant pathway for kasugamycin to enter bacterial cells is through a process known as illicit transport, where the antibiotic is mistakenly taken up by transport systems intended for nutrients. nih.govosti.gov Research has demonstrated that kasugamycin hijacks a specific set of peptide ATP-binding cassette (ABC) importers to gain entry into the bacterial cell. nih.govosti.govnih.gov

In Escherichia coli, the oligopeptide permease (Opp) and dipeptide permease (Dpp) systems are the primary importers responsible for this uptake. nih.govresearchgate.netplos.org Deletion of the genes encoding these permeases, such as opp and dpp, leads to increased resistance to kasugamycin. nih.govresearchgate.netplos.org A chemical-genomic screen in E. coli K-12 identified that deletions of genes in both the dipeptide permease operon (ΔdppA, ΔdppB, ΔdppC, ΔdppD, ΔdppF) and the oligopeptide permease operon (ΔoppA, ΔoppB, ΔoppC, ΔoppD, ΔoppF) conferred resistance. nih.govresearchgate.netplos.org The loss of function in these peptide importers is considered a potentially underappreciated mechanism for the development of kasugamycin resistance in various bacterial plant pathogens. nih.govosti.govnih.gov In Erwinia amylovora, the causative agent of fire blight, in vitro deletion of both opp and dpp permease genes also induces resistance, suggesting these transporters act synergistically to import the antibiotic. frontiersin.org

Table 1: Effect of ABC-Importer Deletions on Kasugamycin MIC in E. coli
Mutant StrainFold Increase in MICReference
Δopp2-fold nih.gov
Δdpp<2-fold nih.gov
Δopp Δdpp4-fold nih.gov

Genetic Determinants of Decreased Uptake (e.g., ksgB mutations)

Evolution and Spread of Resistance

The emergence and spread of kasugamycin resistance are significant concerns in agricultural settings. This involves both the on-site development of resistance in pathogens and the potential for resistance genes to move between different bacterial species.

Since its introduction, field-acquired resistance to kasugamycin has been documented in several plant pathogens. usda.govusda.gov Kasugamycin was first used in Japan in 1965 to control rice blast disease caused by Magnaporthe grisea (now Pyricularia oryzae), and resistance was reported as early as 1971. usda.govusda.gov Subsequently, field resistance has been observed in other pathogens, including Acidovorax sp. in 1990 and Burkholderia glumae in 2001. usda.govusda.gov In Florida, rapid development of field resistance was also noted in Xanthomonas perforans, which causes bacterial spot on tomatoes. usda.govusda.gov

Studies in apple orchards treated with kasugamycin have identified resistant bacteria among field isolates. usda.govusda.gov One survey recovered 401 kasugamycin-resistant isolates, representing 42 different bacterial species, from apple flowers, leaves, and soil. apsnet.orgapsnet.org A significant mechanism for field-acquired resistance is the acquisition of specific resistance genes. The novel N-acetyltransferase gene, aac(2′)-IIa, has been identified as conferring kasugamycin resistance in field isolates of the rice pathogens Burkholderia glumae and Acidovorax avenae. frontiersin.orgasm.orgnih.govapsnet.org This gene, which inactivates kasugamycin via acetylation, has been found on a genomic island and a conjugative plasmid, suggesting a high potential for spread among plant-pathogenic bacteria through horizontal gene transfer. frontiersin.orgapsnet.org

Table 2: Documented Cases of Field-Acquired Kasugamycin Resistance
PathogenDiseaseYear Resistance NoticedLocation/ContextReference
Magnaporthe griseaRice Blast1971Japan usda.gov, usda.gov
Acidovorax sp.-1990- usda.gov, usda.gov
Burkholderia glumaeRice bacterial grain and seedling rot2001Japan usda.gov, usda.gov, nih.gov
Xanthomonas perforansBacterial spot of tomato-Florida, USA usda.gov, usda.gov
Various bacteria (42 species)--Apple orchards apsnet.org

Resistance to kasugamycin can be readily induced under laboratory conditions. usda.govusda.gov In studies with Erwinia amylovora, resistance was selected for by exposing bacterial strains to gradually increasing concentrations of kasugamycin. apsnet.orgapsnet.orgnih.gov This exposure resulted in the selection of mutants resistant to 150 µg/ml of kasugamycin, which initially grew in media with a concentration of 25 µg/ml. apsnet.orgnih.gov Analysis of these lab-generated mutants indicated they possessed mutations in the ksgA gene, which is the direct target of kasugamycin. apsnet.orgapsnet.orgnih.gov However, these resistant mutants often exhibited reduced fitness, characterized by a slower growth rate in vitro and decreased virulence in fruit infection models. apsnet.orgapsnet.orgusda.govnih.gov

Spontaneous mutations in the ksgA gene, which encodes a 16S rRNA methyltransferase, can occur at a relatively high frequency of 10⁻⁶, conferring a low level of resistance. wikipedia.orgtoku-e.com Once these initial mutations are acquired, cells can develop high-level resistance at a frequency 100-fold greater than that observed in the wild-type strain. wikipedia.orgtoku-e.com

A notable pattern of cross-resistance exists between kasugamycin and blasticidin S, another antibiotic used in agriculture. nih.govnih.gov This phenomenon is directly linked to their shared mechanism of cellular entry. nih.govplos.org Since both antibiotics are taken up by the same peptide ABC-importers (Opp and Dpp), a mutation that inactivates this transport system will confer resistance to both compounds simultaneously. nih.govplos.orgplos.org In the fungus Magnaporthe oryzae, cross-resistance between kasugamycin and blasticidin S has been observed, and a gene tentatively named kas-3 is thought to be responsible, suggesting a similar shared uptake mechanism may be at play in eukaryotes. plos.orgplos.org

Additionally, some evidence suggests that ribosomal mutations conferring kasugamycin resistance might lead to low-level cross-resistance to other aminoglycoside antibiotics, such as gentamicin (B1671437) and kanamycin (B1662678). mdpi.com

Molecular Epidemiology of Resistance Genes

The molecular epidemiology of resistance to kasugamycin hydrochloride is primarily characterized by two distinct genetic mechanisms: the acquisition of resistance genes via horizontal gene transfer and the development of spontaneous mutations in chromosomal genes. These mechanisms have been observed in various bacterial populations, particularly in agricultural settings where kasugamycin is used to control plant diseases.

The emergence of kasugamycin-resistant bacteria, such as Acidovorax avenae ssp. avenae and Burkholderia glumae, which cause bacterial brown stripe and grain rot in rice, respectively, poses a significant threat to disease control. nih.gov Research has identified that resistance in these plant-pathogenic bacteria is often conferred by a novel aminoglycoside acetyltransferase gene, aac(2')-IIa. asm.organnualreviews.org This gene encodes an enzyme, KSM 2'-N-acetyltransferase, that specifically inactivates kasugamycin. asm.orgresearchgate.net Notably, this resistance mechanism does not typically confer cross-resistance to other aminoglycosides. researchgate.net

A key factor in the dissemination of the aac(2')-IIa gene is its association with mobile genetic elements (MGEs). bjid.org.brappgamr.com Studies have shown that aac(2')-IIa is carried on two types of genetic structures: an IncP genomic island integrated into the bacterial chromosome and a novel IncP-1β plasmid. nih.govasm.org The IncP group of plasmids is known for its broad host range among Gram-negative bacteria, facilitating the spread of antibiotic resistance genes across different bacterial species and genera. nih.govfrontiersin.org The presence of the aac(2')-IIa gene within an IncP genomic island in B. glumae suggests its acquisition through horizontal gene transfer. asm.org While the excision of this island was not observed, circular intermediates containing the gene were detected, indicating its mobility. researchgate.net In some strains of A. avenae, the gene was located on a functional conjugative IncP-1β plasmid, confirming its potential for transfer. nih.gov

The geographical distribution of this horizontally transferred resistance has been notably documented in Japan, where kasugamycin has been used since the 1960s to control rice blast and bacterial rots. annualreviews.orgresearchgate.net The emergence of kasugamycin-resistant A. avenae and B. glumae was reported in Japan in 1990 and 2004, respectively. researchgate.net

A second major mechanism of resistance involves mutations in the chromosomal gene ksgA. nih.govnih.gov The ksgA gene encodes a 16S rRNA dimethyltransferase, an enzyme that modifies the ribosome, which is the target of kasugamycin. mdpi.comnih.gov Mutations that inactivate or alter the KsgA enzyme prevent this modification, leading to resistance. nih.govmdpi.com This type of resistance has been identified in various bacteria. For instance, spontaneous kasugamycin-resistant mutants of Neisseria gonorrhoeae were all found to have mutations in ksgA, with no changes in other potential resistance genes like rpsI. nih.govnih.gov These mutations included point mutations, deletions, duplications, and insertions. nih.govnih.gov

Similarly, in the fire blight pathogen Erwinia amylovora, laboratory-selected resistant mutants harbored mutations in the ksgA gene. apsnet.org However, these mutants often displayed reduced fitness, including slower growth rates and decreased virulence, which may limit their spread in natural environments. apsnet.orgfrontiersin.org Spontaneous ksgA mutations have also been observed at high frequencies in laboratory strains of Bacillus subtilis. nih.govasm.org Despite the potential for resistance development, surveys in some agricultural systems have found no evidence of kasugamycin resistance. For example, a 2024 study on Pseudomonas syringae affecting sweet cherries in California found no isolates with resistance genes or mutations for kasugamycin. escholarship.org Conversely, surveys in U.S. orchards have isolated various kasugamycin-resistant Gram-negative bacteria from soil and apple leaves, including species of Pantoea, Pseudomonas, and Stenotrophomonas. apsnet.orgfrontiersin.org A 2016 study monitoring orchards across the United States found no significant difference in kasugamycin-insensitive bacterial populations between sites treated and not treated with the antibiotic. msu.edu

The table below summarizes the key genes associated with kasugamycin resistance and their epidemiological characteristics.

GeneMechanism of ResistanceAssociated Mobile Genetic Elements (MGEs)Host BacteriaDocumented Locations
aac(2')-IIa Enzymatic inactivation (2'-N-acetylation) of kasugamycin asm.orgIncP genomic island, IncP-1β plasmid nih.govannualreviews.orgAcidovorax avenae ssp. avenae, Burkholderia glumae nih.govasm.orgJapan annualreviews.org
ksgA Target modification (inactivation of 16S rRNA dimethyltransferase) mdpi.comChromosomally located (resistance arises from spontaneous mutation) nih.govapsnet.orgNeisseria gonorrhoeae, Erwinia amylovora, Escherichia coli, Bacillus subtilis nih.govnih.govfrontiersin.orgLaboratory strains, U.S. orchards nih.govapsnet.org

Chemical Synthesis and Analogues

Total Synthesis Strategies

The total synthesis of kasugamycin (B1663007) has been a significant undertaking for organic chemists, primarily due to the structural complexity of its multideoxy diamino sugar component, kasugamine (B1673303). acs.orgchemistryviews.org Synthetic approaches have generally followed two main strategies: building the molecule from basic starting materials (de novo synthesis) or using more complex, naturally derived carbohydrates as a starting point.

De Novo Synthetic Approaches

De novo syntheses construct the kasugamycin molecule from simple, often achiral, precursors. These methods provide significant flexibility for creating structural analogues. nih.gov One such approach utilized a chiral epoxide as the starting material. acs.org A key development in this area was the first enantioselective total synthesis of (+)-kasugamycin, which highlights a sulfamate-tethered aza-Wacker cyclization as a pivotal step. nih.govchemrxiv.org This strategy allows for the assembly of the complex, nitrogen-containing kasugamine ring system. nih.govchemrxiv.org Such de novo routes are instrumental in producing analogues that are not readily accessible, thereby facilitating detailed studies into how the molecule's structure relates to its function. nih.gov

Utilization of Natural Carbohydrate Starting Materials (e.g., D-fucal)

A more convergent and frequently more efficient method for synthesizing kasugamycin involves using natural carbohydrates as the initial building blocks. acs.org A prominent example is the use of D-fucal, which can be sourced in large quantities from the natural sugar galactose. acs.orgchemistryviews.org This approach leverages the inherent stereochemistry of the carbohydrate to reduce the number of synthetic steps and simplify stereochemical control. acs.org An efficient synthetic pathway starting from D-fucal has been developed, which addresses many of the stereochemical challenges. acs.orgnih.govfigshare.com

Key Stereochemical Transformations and Intermediate Formation (e.g., 3-deoxyglycal, kasugamine)

The success of kasugamycin synthesis hinges on critical stereochemical transformations and the formation of key intermediates. A pivotal intermediate in syntheses starting from D-fucal is a 3-deoxyglycal. acs.orgchemistryviews.org This is formed by the selective reductive cleavage of an allylic acetoxy group from the D-fucal precursor. acs.orgchemistryviews.org The resulting 3-deoxyglycal is a versatile precursor for various deoxy and deoxy amino sugars. acs.org

The synthesis of the kasugamine unit is a central challenge. chemistryviews.org In the D-fucal-based route, the alkene functionalities at the C-1 and C-2 positions of the 3-deoxyglycal intermediate allow for the introduction of an amino group at the C-2 position. acs.org This is essential for forming the kasugamine derivative. acs.orgnih.gov Subsequent steps, including glycosylation with a D-inositol derivative, lead to the final kasugamycin molecule. chemistryviews.org For instance, a glycosylation reaction using a glycosyl 1-O-m-chlorobenzoate (mCBz) donor can form the disaccharide intermediate, which is then converted to kasugamycin. acs.orgfigshare.com

Design and Synthesis of Kasugamycin Derivatives

The development of kasugamycin derivatives is driven by the need to create analogues with useful or enhanced biological activities. chemistryviews.org This involves strategically modifying the kasugamycin structure and studying the resulting effects. chemistryviews.orgresearchgate.net

Structural Modification for Enhanced Biological Activity

Synthetic pathways to kasugamycin and its derivatives are crucial for developing analogues with improved biological properties. chemistryviews.orgresearchgate.net Research efforts have focused on modifying different parts of the molecule. For example, creating derivatives of the kasugamine sugar could lead to new avenues for preparing related deoxy amino sugars with potentially useful activities. acs.orgchemistryviews.org Another approach involves modifying the D-inositol moiety. Such modifications could influence interactions with biological targets and alter the compound's activity spectrum. frontiersin.org The synthesis of kasuganobiosamine, a degradation product of kasugamycin, has also been achieved, providing another scaffold for derivatization. chemrxiv.orgnih.gov These synthetic efforts are foundational for future medicinal chemistry programs aimed at developing new anti-infective agents. chemrxiv.org

Structure-Activity Relationship (SAR) Studies of Functional Groups

Structure-activity relationship (SAR) studies investigate how different parts of the kasugamycin molecule contribute to its biological function. mdpi.com X-ray crystal structures of kasugamycin bound to the ribosome have revealed that it binds within the mRNA channel of the 30S subunit. nih.gov This binding is stabilized by interactions with universally conserved nucleotides in the 16S ribosomal RNA. nih.gov

Key interactions include a strong electrostatic interaction between the amino group of kasugamycin and a carboxyl group of an aspartate residue in the target protein, which is a driving force for its inhibitory activity. frontiersin.org The D-inositol moiety also plays a role in the molecule's activity, and modifications to this part of the structure can optimize interactions with the target site. frontiersin.org These detailed structural and biochemical analyses provide a basis for understanding kasugamycin's mechanism of action and for the rational design of new derivatives. nih.gov

Preparation of Related Deoxy Amino Sugars

The synthesis of deoxy amino sugars, particularly the kasugamine moiety (a 2,3,4,6-tetradeoxy-2,4-diaminopyranoside), is a critical challenge in the total synthesis of kasugamycin and its analogues. chemistryviews.orgacs.org The development of efficient synthetic routes is essential not only for producing the natural product but also for creating derivatives with potentially enhanced biological activities. acs.org Over the years, various strategies have been developed, starting from different carbohydrate precursors and employing innovative chemical transformations.

One of the most efficient and recent strategies for preparing kasugamine and related deoxy amino sugars begins with D-fucal, a glycal that can be produced on a large scale from the abundant natural sugar, galactose. chemistryviews.org A key step in this pathway is the selective reductive cleavage of the C-3 allylic acetoxy group from D-fucal. chemistryviews.orgacs.org This reaction generates a pivotal 3-deoxyglycal intermediate, which serves as a versatile precursor for a range of deoxy and deoxy amino sugars. acs.orgacs.org The alkene functionalities at the C-1 and C-2 positions of this intermediate are crucial for the subsequent introduction of amino groups. acs.org

The synthetic sequence from the 3-deoxyglycal intermediate involves several key transformations. chemistryviews.org The intermediate is first converted to an azido-substituted compound, which is then transformed into a nosyl (4-nitrobenzenesulfonamide) derivative. chemistryviews.org The introduction of the C-2 amino group is accomplished via another azide (B81097) intermediate, showcasing the utility of azides in amino sugar synthesis. chemistryviews.org This modern approach provides a streamlined and practical route to kasugamine derivatives on a gram scale. acs.org

Another contemporary approach involves a sulfamate-tethered aza-Wacker cyclization. nih.gov This strategy has been successfully employed to assemble the kasugamine portion of kasugamycin and related antibiotics like minosaminomycin. nih.gov The method highlights the power of palladium-catalyzed amination of alkenes in constructing the complex diamino sugar core from acyclic precursors. nih.govresearchgate.net

Historically, synthetic studies have also commenced from D-glucose. kyoto-u.ac.jp Early research involved the synthesis of Methyl N,N'-diacetyl kasugaminide and its C-4 epimer from D-glucose. kyoto-u.ac.jp These routes often involved the reduction of a cyclic ketoxime; however, controlling the stereochemistry of the resulting amino group proved challenging. kyoto-u.ac.jp For instance, both catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH4) on a sterically hindered ketoxime intermediate tended to produce the equatorial amino group, rather than the desired axial one. kyoto-u.ac.jp

The introduction of amino functionalities onto sugar backbones is a persistent challenge in carbohydrate chemistry. researchgate.net Various methods have been developed to address this, including stereoselective aminohydroxylation and other related methodologies. researchgate.net A metal-free, one-step method has been developed for the stereoselective conversion of glycals into 2-azido-2-deoxysugars using a PIFA–Me3SiN3 reagent system, which is valuable for synthesizing amino sugar precursors. researchgate.net

The table below summarizes key aspects of different synthetic strategies for preparing deoxy amino sugars related to kasugamycin.

Synthetic Strategy Starting Material Key Intermediate Key Reactions Reference(s)
Modern Glycal Approach D-fucal3-deoxyglycalReductive cleavage, Azidation, Nosylation acs.org, chemistryviews.org, acs.org
Aza-Wacker Cyclization Literature EpoxideSulfamate-tethered alkeneSulfamate-tethered aza-Wacker cyclization nih.gov
Classical Route D-glucoseCyclic ketoximeKetoxime reduction, Glycosidation kyoto-u.ac.jp
Azide-Based Inversion L-Fucose derivativeTriflate intermediateNucleophilic substitution with azide frontiersin.org

A crucial step in the total synthesis of kasugamycin is the glycosylation of the fully functionalized deoxy amino sugar donor with a D-inositol acceptor. acs.org The efficiency and stereoselectivity of this reaction are critical. Research has shown that the choice of activator significantly impacts the yield and the ratio of anomeric products (α/β). acs.org For instance, using TMSOTf (trimethylsilyl trifluoromethanesulfonate) as an activator for a glycosyl 1-O-m-chlorobenzoate (mCBz) donor provided a high yield and excellent α-selectivity. acs.org

The table below details the optimization of the glycosylation reaction between a kasugamine donor and a D-inositol derivative.

Activator Temperature (°C) Yield (%) α/β Ratio Reference(s)
BF₃·OEt₂021Not Determined acs.org
Sc(OTf)₃0 to rtNo Reaction- acs.org
SnCl₄0 to rt524.6:1 acs.org
TfOH0757.3:1 acs.org
TMSOTf0859.7:1 acs.org

These synthetic advancements provide robust pathways to kasugamine and its analogues, facilitating further investigation into the structure-activity relationships of this important class of aminoglycoside antibiotics. chemistryviews.org

Agricultural and Biochemical Research Applications

Efficacy against Plant Bacterial Pathogens

Kasugamycin (B1663007) hydrochloride exhibits a notable inhibitory effect on several economically important plant pathogenic bacteria. Its mode of action typically involves the disruption of protein synthesis within the bacterial cells, thereby impeding their growth and proliferation. awiner.comrayfull.com

Control of Erwinia amylovora (Fire Blight)

Fire blight, caused by the bacterium Erwinia amylovora, is a devastating disease affecting apple and pear trees. apsnet.org Kasugamycin has demonstrated significant efficacy in managing this disease, often proving to be as effective as the industry standard, streptomycin (B1217042), in controlling blossom blight. apsnet.orgnih.govnih.gov Research has shown that kasugamycin can provide both pre- and post-infection activity against E. amylovora. nih.gov Field trials have confirmed its high level of disease control, making it a crucial alternative, especially in areas where streptomycin resistance has emerged. nih.govresearchgate.net

The development of resistance to kasugamycin in E. amylovora is a subject of ongoing research. Studies have identified that mutations in the ksgA gene can confer resistance, although these mutations may also lead to a reduction in the pathogen's fitness and virulence. apsnet.orgnih.gov To mitigate the risk of resistance, rotation programs involving kasugamycin and other bactericides like oxytetracycline (B609801) and copper-based compounds are recommended. nih.gov The first instances of kasugamycin-resistant E. amylovora isolates in Washington were reported in 2024, highlighting the importance of stewardship and integrated resistance management strategies. treefruitresearch.orggoodfruit.com

Activity against Pseudomonas, Xanthomonas, and Corynebacterium Species

Kasugamycin has shown a broad spectrum of activity against various other plant pathogenic bacteria. nih.govapsnet.org

Pseudomonas species: Research indicates that kasugamycin is effective against certain Pseudomonas species, including Pseudomonas syringae pv. actinidiae, the causal agent of kiwifruit canker. nih.govapsnet.org It can inhibit the attachment of these bacteria to plant surfaces and has a bactericidal effect at certain concentrations. nih.gov Studies have also shown its potential in managing diseases like bacterial speck of tomato (P. syringae pv. tomato) and bacterial blight of lilac (P. syringae pv. syringae). apsnet.org

Xanthomonas species: Kasugamycin is inhibitory to species of Xanthomonas, which cause diseases such as bacterial leaf spot. novacrop.comapsnet.org It is often included in management strategies for various vegetable and fruit crops to control these bacterial infections. highyieldsagro.comfrontiersin.org

Corynebacterium species: The compound has also demonstrated activity against Corynebacterium species, which are responsible for diseases like bacterial canker in tomatoes. rayfull.commade-in-china.comgreenrivercn.com

Management of Rice Bacterial Diseases (e.g., Acidovorax avenae, Burkholderia glumae)

Kasugamycin is a key component in the management of several bacterial diseases affecting rice.

Acidovorax avenae : This bacterium causes bacterial brown stripe in rice. However, the emergence of kasugamycin-resistant field isolates of A. avenae has been reported, posing a challenge to its continued efficacy. nih.gov

Burkholderia glumae : As the causal agent of bacterial grain rot and seedling rot in rice, B. glumae can lead to significant yield losses. rayfull.comcabidigitallibrary.org Kasugamycin has been shown to be effective in controlling this pathogen, often used as a seed treatment or in combination with other compounds. cabidigitallibrary.orgplantwiseplusknowledgebank.orgresearchgate.net However, similar to A. avenae, kasugamycin-resistant strains of B. glumae have also emerged. nih.govresearchgate.net

Efficacy against Plant Fungal Pathogens

While known for its antibacterial properties, kasugamycin is also highly effective against certain fungal plant pathogens.

Control of Rice Blast Disease (Pyricularia oryzae / Magnaporthe grisea)

Kasugamycin is widely recognized for its exceptional control of rice blast disease, caused by the fungus Pyricularia oryzae (also known as Magnaporthe grisea). made-in-china.comapsnet.org It acts as a systemic fungicide, inhibiting the hyphal growth of the fungus and preventing the development of lesions. rayfull.com Field studies have consistently demonstrated that timely applications of kasugamycin can significantly reduce the severity of both leaf and neck blast, leading to increased rice yields. thepharmajournal.comcabidigitallibrary.orgwiley.com

The genetic basis of kasugamycin resistance in P. oryzae has been studied, with research identifying specific gene loci responsible for resistance. apsnet.orgapsnet.orgjst.go.jp Cross-resistance to other fungicides, such as blasticidin S, has also been observed in some kasugamycin-resistant strains. jircas.go.jpnih.gov

Suppression of Other Fungal Infections (e.g., Leaf Spot, Apple Scab)

The application of kasugamycin extends to the control of other fungal diseases.

Leaf Spot Diseases: Research has shown its effectiveness against various leaf spot diseases. For example, it can inhibit the growth of Didymella segeticola, the cause of tea leaf spot. made-in-china.comapsnet.org It is also used to control Cercospora leaf spot in sugar beets and brown spot perforation disease in peach trees. rayfull.commade-in-china.commade-in-china.com

Apple Scab (Venturia inaequalis): While not its primary target, kasugamycin has shown some suppressive activity against apple scab. toku-e.com

Table of Efficacy Data

PathogenDiseaseCrop(s)Key Research Findings
Erwinia amylovoraFire BlightApple, PearDemonstrates high efficacy, comparable to streptomycin, in controlling blossom blight. apsnet.orgnih.gov Resistance linked to ksgA gene mutations has been observed. apsnet.orgtreefruitresearch.org
Pseudomonas syringaeBacterial Blights/SpotsKiwifruit, Tomato, LilacEffective in controlling various pathovars, including those causing kiwifruit canker and bacterial speck. nih.govapsnet.org
Xanthomonas speciesBacterial Leaf SpotVarious Vegetables and FruitsInhibits the growth of various Xanthomonas species. apsnet.orgfrontiersin.org
Corynebacterium speciesBacterial CankerTomatoShows activity against this bacterial genus. rayfull.commade-in-china.com
Acidovorax avenaeBacterial Brown StripeRiceEffective against susceptible strains, but resistance has been reported. nih.gov
Burkholderia glumaeBacterial Grain and Seedling RotRiceUsed for control, though resistance is an emerging issue. nih.govcabidigitallibrary.orgplantwiseplusknowledgebank.org
Pyricularia oryzaeRice BlastRiceHighly effective systemic fungicide that inhibits hyphal growth. thepharmajournal.comcabidigitallibrary.org
Didymella segeticolaTea Leaf SpotTeaInhibits hyphal growth of the pathogen. apsnet.org

Advanced Biochemical Research Applications of Kasugamycin Hydrochloride

This compound, an aminoglycoside antibiotic derived from Streptomyces kasugaensis, has emerged as a valuable tool in advanced biochemical research, extending far beyond its initial application as an agricultural fungicide. toku-e.comncats.io Its specific inhibitory actions on fundamental cellular processes have made it instrumental in dissecting complex biological pathways. Researchers are increasingly utilizing kasugamycin to investigate fibrotic diseases, probe the intricacies of ribosome function and translational control, and develop novel approaches in chitinase (B1577495) research.

Investigation of Anti-Fibrotic Effects in Cellular Models

Recent studies have highlighted the potent anti-fibrotic properties of kasugamycin, positioning it as a significant compound in the investigation of fibrotic diseases such as pulmonary fibrosis. nih.govnih.gov These studies have demonstrated its efficacy in various cellular models by targeting key events in the fibrotic cascade.

Macrophage Activation: Kasugamycin has been shown to inhibit the activation of pro-fibrotic macrophages. nih.govnih.govbiorxiv.orgbiorxiv.org In cellular models, it effectively abrogates the induction of pro-fibrotic markers in macrophages stimulated by fibrotic agents. nih.gov For instance, kasugamycin treatment can suppress the differentiation of M2-like tumor-associated macrophages, which are known to contribute to fibrotic environments. researchgate.netbiorxiv.org

Fibroblast Proliferation: A critical step in the development of fibrosis is the excessive proliferation of fibroblasts. Research has demonstrated that kasugamycin can inhibit this process. nih.govnih.govbiorxiv.orgbiorxiv.org In in vitro studies using normal human lung fibroblasts, kasugamycin significantly reduced fibroblast proliferation stimulated by transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine. nih.govbiorxiv.org

Myofibroblast Transformation: The transformation of fibroblasts into myofibroblasts is a hallmark of active fibrosis, leading to excessive extracellular matrix deposition. Kasugamycin has been found to inhibit this crucial transformation. nih.govnih.govbiorxiv.orgbiorxiv.org Studies have shown that kasugamycin treatment can abrogate the increase in α-smooth muscle actin, a marker of myofibroblast differentiation, in fibroblasts stimulated with TGF-β. nih.gov

The anti-fibrotic effects of kasugamycin are linked to its ability to inhibit chitinase 1 (CHIT1). nih.govnih.gov By inhibiting CHIT1, kasugamycin disrupts the physical association between CHIT1 and TGF-β–associated protein 1 (TGFBRAP1), a molecule that enhances TGF-β signaling. nih.govnih.govbiorxiv.orgbiorxiv.orgbiorxiv.org This mechanism underscores the potential of kasugamycin as a research tool to explore the intricate signaling pathways involved in fibrosis.

Cellular Process Effect of Kasugamycin Key Findings References
Macrophage ActivationInhibition of pro-fibrotic macrophage activation.Suppresses the induction of pro-fibrotic markers and differentiation of M2-like macrophages. nih.govresearchgate.netbiorxiv.org
Fibroblast ProliferationReduction of fibroblast proliferation.Inhibits TGF-β-stimulated proliferation of human lung fibroblasts. nih.govbiorxiv.org
Myofibroblast TransformationInhibition of myofibroblast differentiation.Abrogates the increase in α-smooth muscle actin expression in response to TGF-β. nih.gov

Use as a Probe for Ribosome Function and Translational Studies

Kasugamycin's well-defined mechanism of action on the ribosome makes it an invaluable probe for studying the complexities of protein synthesis. It specifically targets the 30S ribosomal subunit, interfering with the initiation of translation. ncats.ioplos.org This targeted inhibition allows researchers to dissect the various stages of translation and understand the roles of different ribosomal components.

Historically, kasugamycin was known to inhibit the translation of canonical mRNAs that possess a Shine-Dalgarno (SD) sequence, while not affecting leaderless mRNAs. plos.org It achieves this by binding to the 30S subunit and preventing the binding of the initiator tRNA to the P-site of the ribosome. plos.org Structural studies have revealed that kasugamycin binds in the mRNA channel, near universally conserved nucleotides, thereby sterically hindering the path of the mRNA and indirectly inhibiting tRNA binding. plos.orgnih.govnih.gov

More recent genome-wide studies have provided a more nuanced understanding of kasugamycin's effects. It can interfere with translation even after the formation of the 70S initiation complex, with the extent of inhibition influenced by the nucleotide sequence immediately preceding the start codon. nih.govpnas.org Specifically, a guanine (B1146940) residue in this position makes the mRNA more susceptible to inhibition by kasugamycin. nih.gov

Furthermore, research has shown that in the presence of kasugamycin, E. coli can form stable, protein-deficient ~61S ribosomes that are capable of selectively translating leaderless mRNAs. nih.govresearchgate.net These specialized ribosomes lack several proteins from the small subunit, offering a unique model to study the minimal requirements for ribosomal function and providing insights into the evolutionary history of the ribosome. nih.govresearchgate.net

Aspect of Ribosome Function Effect of Kasugamycin Mechanism/Observation References
Translation InitiationInhibits initiation of canonical mRNAs.Binds to the 30S subunit, preventing initiator tRNA binding to the P-site. plos.org
mRNA BindingInterferes with mRNA binding in the ribosome channel.Binds near conserved nucleotides, sterically blocking the mRNA path. plos.orgnih.govnih.gov
Context-Specific InhibitionInhibition is dependent on the mRNA sequence.Guanine preceding the start codon increases susceptibility to inhibition. nih.gov
Ribosome CompositionInduces the formation of protein-deficient ~61S ribosomes.These specialized ribosomes selectively translate leaderless mRNAs. nih.govresearchgate.net

Development as a Tool for Chitinase Research

Beyond its role in studying fibrosis and translation, kasugamycin has been identified as a potent inhibitor of glycoside hydrolase family 18 (GH18) chitinases from various organisms, including bacteria, insects, and humans. researchgate.netfrontiersin.orgnih.gov This discovery has opened up new avenues for using kasugamycin as a research tool to investigate the structure, function, and biological roles of these enzymes.

Kasugamycin acts as a competitive inhibitor of GH18 chitinases, binding to the substrate-binding cleft in a manner similar to the natural substrate. researchgate.netfrontiersin.orgnih.gov An essential electrostatic interaction between the amino group of kasugamycin and a conserved aspartate residue in the active site of the chitinase is crucial for its inhibitory activity. researchgate.netnih.gov This makes kasugamycin a valuable scaffold for the design of novel and more specific chitinase inhibitors.

The inhibitory activity of kasugamycin against various chitinases has been quantified, with IC₅₀ values determined for different enzymes. For example, it inhibits the insect chitinase OfChtI with an IC₅₀ value of 14 μM. google.com It also demonstrates inhibitory activity against human chitinases, such as acidic mammalian chitinase (AMCase), with an IC₅₀ value of 4.13 µM. caymanchem.com

The ability of kasugamycin to inhibit a range of chitinases makes it a versatile tool for studying the roles of these enzymes in various biological processes, from fungal pathogenesis to inflammatory responses in mammals. researchgate.netfrontiersin.org

Chitinase Source Inhibitory Effect IC₅₀ Value References
Insect (OfChtI)Competitive Inhibition14 μM google.com
Human (AMCase)Competitive Inhibition4.13 µM caymanchem.com
Various GH18 ChitinasesCompetitive InhibitionVaries by enzyme researchgate.netfrontiersin.orgnih.gov

Environmental Fate and Degradation in Agrosystems

Degradation Pathways in Soil Environments

Once introduced into the terrestrial environment, kasugamycin (B1663007) is subject to breakdown, primarily through microbial activity. publications.gc.ca It is considered to be slightly to moderately persistent in soil. publications.gc.ca

The principal mechanism for kasugamycin degradation in soil is aerobic microbial metabolism. usda.govusda.gov Laboratory studies have determined the aerobic soil metabolism half-life of kasugamycin to be between 43 and 73 days. usda.govusda.gov In one study using aerobic clay-loam soil, the half-life was 73 days. regulations.gov Another study conducted under paddy conditions reported a half-life of 147.5 days. regulations.gov However, field dissipation appears to be more rapid, with a reported half-life in soil ranging from 5.7 to 12.3 days, likely due to factors beyond molecular degradation. usda.gov Research on the degradation of kasugamycin in chilli plant and soil demonstrated half-lives of 2.76-3.77 days in the plant and 3.07-3.91 days in the soil, following first-order kinetics. researchgate.net

The persistence of kasugamycin can be influenced by soil composition. It is more mobile in sandy soil compared to clay soils. usda.gov One study noted that biochar application can enhance kasugamycin degradation in soil by 8.4–68.4%. researchgate.net

Table 1: Aerobic Soil Metabolism Half-life of Kasugamycin

The biodegradation of kasugamycin in soil under both aerobic and anaerobic conditions leads to the formation of metabolites. regulations.gov One of the primary metabolites identified is kasugamycinic acid. publications.gc.caregulations.gov In a study simulating paddy conditions, kasugamycinic acid was present at 3.1% in non-sterile soil and 12% in sterile soil after 180 days. regulations.gov Another significant degradation product, particularly under anaerobic conditions, is kasuganobiosamine. publications.gc.cachemicalbook.com

Aerobic Microbial Metabolism and Half-life Studies

Degradation in Aquatic Systems

Kasugamycin is highly soluble in water, which suggests a potential for it to enter aquatic environments from treated fields. publications.gc.ca

Hydrolysis contributes to the transformation of kasugamycin, with the rate being highly dependent on pH. publications.gc.ca The compound is more stable in acidic conditions and degrades faster in neutral to alkaline environments. regulations.govusda.gov The hydrolysis half-life has been reported as 462 days at pH 4, 630 days at pH 5, 79.7 days at pH 7, and 11.4 days at pH 9. regulations.govregulations.gov Phototransformation, or degradation by sunlight, is not considered a significant degradation pathway for kasugamycin on soil or in water. publications.gc.ca An aqueous photolysis study determined a half-life of 17.4 days in natural lake water. regulations.gov

Table 2: Hydrolysis Half-life of Kasugamycin at Different pH Levels

In aerobic aquatic systems, kasugamycin is considered slightly persistent. publications.gc.ca It tends to partition to sediment, where it degrades more slowly. publications.gc.ca The aerobic aquatic metabolism half-life was approximately 45 days in both lake water-loamy sand sediment and river water-clay loam sediment systems. regulations.govregulations.gov In these systems, the half-life in the water phase is typically shorter (e.g., 6.9 days) while in the sediment it is longer (e.g., 108 days). nih.gov Under anaerobic conditions, kasugamycin is moderately persistent, with a total system half-life of 105 days. regulations.govregulations.gov The anaerobic half-life was 32 days in water and 141 days in sediment. usda.gov

The major transformation products in aquatic environments are kasugamycinic acid and kasuganobiosamine, which are not expected to persist. publications.gc.ca In an aerobic aquatic metabolism study, kasugamycinic acid reached a maximum of 31% after 14 days but decreased to 0.6% by the end of the 100-day study. regulations.gov Under anaerobic conditions, kasugamycinic acid was present at 29% at the study's termination (368 days), while kasuganobiosamine was a major degradate, reaching 45% at the end of the study. regulations.gov

Hydrolysis and Photolysis Studies

Plant Metabolism and Residue Dynamics

Kasugamycin can be absorbed by plants and undergoes metabolic changes. regulations.gov The primary metabolic pathway in plants, such as tomatoes, involves the conjugation of the parent compound, its conversion to kasugamycinic acid, and the subsequent conjugation of this acid. The conversion to 2-N-acetyl kasugamycin and kasuganobiosamine is considered a minor metabolic route. The parent kasugamycin compound is typically the major component of the residue found in and on plants. regulations.gov

Residue levels on plants decrease over time. For instance, on fruit, residues have been shown to decrease tenfold in 27-32 days. usda.govusda.gov A study on chilli plants found that the half-life of kasugamycin was between 2.76 and 3.77 days. researchgate.net

Table 3: Compound Names Mentioned

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Conjugation Pathways

Once applied, kasugamycin undergoes metabolic changes within plant tissues. The primary metabolic route involves the conjugation of the parent compound. nih.govregulations.gov This process is a common detoxification mechanism in plants, where foreign compounds are bound to endogenous molecules to increase their water solubility and reduce their toxicity.

Research on the metabolism of kasugamycin in tomatoes has shown that the major pathway includes the conjugation of kasugamycin itself, its conversion to kasugamycinic acid, and the subsequent conjugation of this acid. regulations.gov The conversion to 2-N-acetyl kasugamycin and kasuganobiosamine is considered a minor metabolic route. nih.govregulations.gov Despite these transformations, the parent kasugamycin compound remains the primary component identified in plant samples across various harvest times. nih.govsmolecule.com The residues of concern for risk assessment are generally considered to be the parent kasugamycin and its two main degradation products, kasugamycinic acid and kasuganobiosamine. regulations.gov

Table 1: Major Metabolic Pathways of Kasugamycin in Plants

Pathway Description Key Metabolites
Primary Pathway Involves the conjugation of the parent compound and its primary metabolite. Kasugamycinic acid
Minor Pathway Less significant metabolic routes observed in plants. 2-N-acetyl kasugamycin, Kasuganobiosamine

Translocation and Distribution within Plant Tissues

Kasugamycin exhibits systemic properties, meaning it can be absorbed by plants and moved to different parts of the plant from the point of application. researchgate.netbeyondpesticides.org Studies have demonstrated that following foliar application, kasugamycin is rapidly taken up by plant tissues and translocated throughout the plant. regulations.gov This systemic activity is crucial for its effectiveness in controlling diseases in various plant parts, not just those directly sprayed.

The translocation of kasugamycin is bidirectional, occurring through the phloem, the plant's vascular tissue responsible for transporting sugars and other organic molecules. nih.govfrontiersin.orgresearchgate.net Research using radiolabeled kasugamycin on rice leaves showed that it could penetrate the leaf tissue and be distributed to both the shoots and the roots. frontiersin.orgresearchgate.net Similarly, when applied to the middle leaf of a tobacco plant, kasugamycin was detected in the upper and lower leaves, as well as the roots. frontiersin.orgresearchgate.net

Studies on castor bean seedlings have further elucidated the uptake and transport mechanisms. The uptake of kasugamycin is influenced by temperature, concentration, and pH, suggesting an active carrier-mediated process. nih.govfrontiersin.org Competitive inhibition studies with D-glucose and phloridzin indicate the involvement of sugar transporters in its uptake. researchgate.net Once inside the plant, kasugamycin is distributed to various tissues. In castor beans, after application to the cotyledons, kasugamycin was found in the roots, stems, and leaves, with higher concentrations detected in the roots. nih.govfrontiersin.org

Table 2: Distribution of Kasugamycin in Castor Bean Seedlings

Plant Part Detection Status Relative Concentration
Roots Detected Higher
Stems Detected Lower
Leaves Detected Lower

Impact of Environmental Factors (e.g., UV light) on Degradation

The persistence of kasugamycin in the environment is influenced by several factors, including light, soil, and water conditions.

Photodegradation: Kasugamycin is susceptible to degradation by light. cabidigitallibrary.org Exposure to ultraviolet (UV) radiation and visible light can break down the compound. apsnet.orgapsnet.org One study found that formulated kasugamycin (Kasumin 2L) was degraded after a 16-hour photoperiod. apsnet.org Specifically, exposure to three consecutive 16-hour photoperiods with daily light integrals of 23 or 35 mol·m⁻²·d⁻¹ reduced the available concentration of a 100 µg·ml⁻¹ solution to 10 to 20 µg·ml⁻¹. apsnet.org Another study reported a half-life of 11.92 hours for kasugamycin under UV radiation, which could be extended to 37.46 hours when encapsulated in a ZIF-90 nanostructure. researchgate.net The aqueous photolysis half-life in natural lake water has been reported as 17.4 days. regulations.gov

Degradation in Soil and Water: In soil, kasugamycin is broken down by microbial activity. It is considered to be moderately persistent to persistent, with an aerobic soil metabolism half-life ranging from 43 to 73 days. usda.gov In a chili field study, the degradation of kasugamycin in both the chili plant and the soil followed first-order kinetics, with half-lives of 2.76–3.77 days and 3.07–3.91 days, respectively. nih.govresearchgate.net The addition of biochar to soil has been shown to accelerate kasugamycin degradation. mdpi.comresearchgate.net

In aquatic environments, hydrolysis is a significant degradation pathway, particularly in neutral to alkaline conditions. regulations.govregulations.gov The rate of hydrolysis is pH-dependent, with the compound breaking down much faster at higher pH levels. regulations.gov Kasugamycin is not expected to persist in water. usda.gov

Table 3: Half-life of Kasugamycin under Various Environmental Conditions

Condition Half-life Reference(s)
Photodegradation (UV radiation) 11.92 hours researchgate.net
Aqueous Photolysis (natural lake water) 17.4 days regulations.gov
Aerobic Soil Metabolism 43-73 days usda.gov
Degradation in Chili Plant 2.76-3.77 days nih.govresearchgate.net
Degradation in Chili Field Soil 3.07-3.91 days nih.govresearchgate.net
Hydrolysis (pH 4) 462 days regulations.govregulations.gov
Hydrolysis (pH 5) 630 days regulations.govregulations.gov
Hydrolysis (pH 7) 79.7 days regulations.govregulations.gov
Hydrolysis (pH 9) 11.4 days regulations.govregulations.gov

Advanced Analytical Methodologies for Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of Kasugamycin (B1663007) hydrochloride from complex matrices. Various high-performance liquid chromatography (HPLC) techniques have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the analysis of Kasugamycin. researchgate.netresearchgate.net This technique offers a reliable and accessible approach for quantification. The UV spectrum of Kasugamycin hydrochloride salt dissolved in a pH 7.0 phosphate (B84403) buffer shows a detectable absorbance at 210 nm, which is consequently used for its detection in an HPLC system. researchgate.net

A common setup involves an Aqua C18 column (250 x 4.6 mm) and a mobile phase that can effectively separate Kasugamycin from other components. researchgate.netebi.ac.uk For instance, a mobile phase consisting of acetonitrile (B52724) and water containing 0.1% phosphoric acid and 0.1% sodium dodecyl sulfate (B86663) (SDS) in a 40:60 v/v ratio has been successfully employed. researchgate.net The use of an internal standard, such as inosine, can improve the accuracy of quantification. ppqs.gov.in

Research has demonstrated a good linear relationship between the concentration of Kasugamycin and the peak area within a specific range, with correlation coefficients often exceeding 0.99. researchgate.netebi.ac.ukjfda-online.com The limit of detection (LOD) and limit of quantitation (LOQ) for this compound using this method have been reported to be 0.75 µg/mL and 2.2 µg/mL, respectively. jfda-online.com To handle complex matrices like irrigation water, a pre-column cleanup step using an aromatic sulfonic acid solid-phase extraction (SPE) column can be implemented to remove interfering substances. researchgate.netebi.ac.uk

Table 1: HPLC-UV Method Parameters for Kasugamycin Analysis
ParameterValueReference
Column Aqua C18 (250 x 4.6 mm) researchgate.netebi.ac.uk
Detector Wavelength 210 nm researchgate.netresearchgate.net
Mobile Phase Example Acetonitrile:Water (40:60 v/v) with 0.1% H3PO4 and 0.1% SDS researchgate.net
Linearity Range 0.1 to 10.2 µg/mL researchgate.netebi.ac.uk
Correlation Coefficient (r) >0.99 researchgate.netebi.ac.ukjfda-online.com
LOD 0.75 µg/mL jfda-online.com
LOQ 2.2 µg/mL researchgate.netjfda-online.com

Mixed-Mode HPLC and HILIC for Polar Compound Separation

The highly polar nature of Kasugamycin presents challenges for traditional reversed-phase chromatography. To overcome this, mixed-mode HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) have emerged as effective separation strategies.

Mixed-mode HPLC columns, which possess both reversed-phase and ion-exchange characteristics, can provide sufficient retention and resolution for highly polar compounds like Kasugamycin. researchgate.netrsc.orgrsc.org One study successfully employed a mixed-mode HPLC column with a ternary mobile phase of acetonitrile, water, and 0.5% aqueous formic acid in a gradient elution mode for the simultaneous analysis of Kasugamycin and streptomycin (B1217042) in vegetable samples. researchgate.netrsc.orgrsc.org

HILIC is another powerful technique for separating polar analytes. While aminopropyl HILIC stationary phases have been used, they have shown limited selectivity for some aminoglycosides. More recently, zwitterionic sulfoalkylbetaine stationary phases, such as the Atlantis Premier BEH Z-HILIC Column, have demonstrated improved separation of aminoglycosides. waters.com The use of a BEH Amide column with a gradient elution of 0.1% formic acid in water and acetonitrile has also been reported for the analysis of Kasugamycin. nih.gov However, it has been noted that while HILIC columns are effective for polar basic compounds, they can sometimes result in short retention times and peak tailing for Kasugamycin, which may require further method optimization. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. An ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the determination of Kasugamycin and other agricultural antibiotics in plant-derived foods. nih.gov This method utilizes a BEH Amide column (100 mm × 2.1 mm, 1.7 μm) with a gradient elution of 0.1% formic acid in water and acetonitrile. nih.gov The enhanced separation efficiency of UHPLC allows for the analysis of complex samples with high throughput.

Mass Spectrometric Detection

Mass spectrometry (MS) provides highly sensitive and selective detection for this compound, enabling its identification and quantification at trace levels.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like Kasugamycin. In positive ion mode ESI-MS, the this compound salt (MW = 433.8) typically shows base peaks at m/z 380.1, corresponding to the protonated molecule [M+H]+ of Kasugamycin (MW = 379.4), and at m/z 402.1, corresponding to the sodium adduct [M+Na]+. researchgate.netresearchgate.net ESI-MS has been shown to be more sensitive than Fast Atom Bombardment-Mass Spectrometry (FAB-MS) for the detection of Kasugamycin. researchgate.net It is a valuable tool for confirming the identity of peaks eluted from an HPLC system. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the trace analysis of Kasugamycin, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. This technique is capable of determining Kasugamycin residues in various complex matrices, including soil, vegetables, and other food products. researchgate.netresearchgate.netrsc.org

In LC-MS/MS methods, the protonated molecule [M+H]+ of Kasugamycin is often selected as the precursor ion for fragmentation. researchgate.netrsc.org The cleavage of the glycosidic bonds provides the main product ions, which are then used for quantification and confirmation in multiple reaction monitoring (MRM) mode. researchgate.netrsc.org

Sample preparation for LC-MS/MS analysis often involves extraction with an acidic solution, such as 0.2% formic acid, followed by a cleanup step using solid-phase extraction (SPE) with cartridges like hydrophilic-lipophilic-balanced (HLB) or mixed-mode cation-exchange. nih.gov Matrix effects, which can suppress or enhance the analyte signal, are a common challenge in LC-MS/MS analysis. Diluting the sample extract can help to mitigate these effects and improve sensitivity. researchgate.netrsc.org

Validated LC-MS/MS methods have achieved low limits of quantification (LOQs) for Kasugamycin, often in the low µg/kg range, with good recoveries and precision. researchgate.netresearchgate.netrsc.org For example, one method reported recoveries ranging from 77.82% to 83.35% with relative standard deviations of 2.20%-6.54%, and a limit of detection of 2.50 µg/kg. researchgate.net Another study established method LOQs in the range of 5-10 µg/kg for vegetable matrices. rsc.org

Table 2: LC-MS/MS Method Performance for Kasugamycin Trace Analysis
ParameterFindingReference
Precursor Ion [M+H]+ researchgate.netrsc.org
Fragmentation Cleavage of glycosidic bonds researchgate.netrsc.org
Sample Preparation Extraction with acidic solution, SPE cleanup nih.gov
LOD 2.50 µg/kg researchgate.net
LOQ 5-10 µg/kg (vegetables) rsc.org
Recoveries 77.82% - 83.35% researchgate.net
Relative Standard Deviation 2.20% - 6.54% researchgate.net

Fragmentation Patterns and Ion Ratio Precision for Identification

The definitive identification of this compound in complex matrices relies heavily on mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). The fragmentation pattern of the parent ion provides a structural fingerprint, while the precision of ion ratios between different fragment ions ensures high confidence in the identification, a critical aspect for regulatory and research purposes. worldscientific.com

When analyzed by electrospray ionization (ESI) in positive ion mode, kasugamycin typically forms a protonated molecule [M+H]⁺, which is used as the precursor ion for MS/MS analysis. researchgate.netresearchgate.net Unlike many other aminoglycosides, kasugamycin predominantly shows singly charged ions in the full-scan mass spectrum. researchgate.net The ESI-MS spectrum of kasugamycin (molecular weight 379.4) shows prominent peaks at m/z 380.1 for the [M+H]⁺ ion and m/z 402.1 for the sodium adduct [M+Na]⁺. researchgate.netresearchgate.net

For tandem MS, the [M+H]⁺ ion at m/z 380 is selected and subjected to collision-induced dissociation (CID). The fragmentation of kasugamycin primarily occurs through the cleavage of its glycosidic bonds, which yields characteristic product ions. researchgate.net The most abundant and selective product ions are used for quantification and confirmation. researchgate.net Research has identified key fragmentation transitions for kasugamycin. xn--untersuchungsmter-bw-nzb.de For identification, at least two product ions are required, and the ratio of their abundances must be consistent between the sample and a known standard, typically within a relative tolerance of ±30%. worldscientific.com

Table 1: Key MS/MS Fragmentation Transitions for Kasugamycin Identification
Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Associated UseReference
380200Screening & Confirmation xn--untersuchungsmter-bw-nzb.de
380112Screening & Confirmation xn--untersuchungsmter-bw-nzb.de

The stability of these product ions and the precision of their ratios are crucial for reliable analysis, especially at trace levels in challenging matrices like food and environmental samples. researchgate.net

Electrophoretic Methods

High-Performance Capillary Electrophoresis (HPCE) for Purity and Identity

High-Performance Capillary Electrophoresis (HPCE), also known as Capillary Electrophoresis (CE), has emerged as a powerful analytical technique for the purity assessment and identity confirmation of kasugamycin. acs.org This method offers high efficiency, short analysis times, and high resolution due to the application of high electrical fields in narrow-bore capillaries, which effectively dissipate heat and minimize band broadening. colby.edu

A specific HPCE method has been developed and validated for determining kasugamycin content in formulated products. acs.org The method demonstrates excellent performance characteristics, proving to be a reliable and efficient alternative to traditional bioassay methods. acs.org In this method, kasugamycin is separated in a fused silica (B1680970) capillary based on its electrophoretic mobility in a buffered solution. acs.orgnih.gov The analysis of various commercial formulations showed that the method is precise and not subject to interference from matrix components within the products. acs.org

The reliability of the HPCE method is confirmed by its high recovery rates and low relative standard deviations (RSD) for retention time and quantification. acs.org The method's detection limit is sufficiently low to ensure accurate measurement of the active ingredient. acs.org

Table 2: Performance Characteristics of HPCE Method for Kasugamycin Analysis
ParameterReported ValueReference
Linearity (r²)0.9991 acs.org
Method Detection Limit (MDL)0.51 μg/mL acs.org
Precision (RSD) in Formulated Products0.19% - 2.21% acs.org
Retention Time Precision (RSD)&lt; 0.32% acs.org
Average Recovery in Formulated Products99.9% - 103.2% acs.org

These performance metrics underscore the suitability of HPCE for quality control, confirming the identity and purity of kasugamycin in various products. acs.org While some research notes a potential challenge in the direct coupling of HPCE with mass spectrometry, its performance as a standalone quantitative and qualitative technique is well-established. researchgate.net

Bioanalytical Assays in Research

Growth Inhibition Assays for Antimicrobial Spectrum Delineation

Growth inhibition assays are fundamental bioanalytical tools used to determine the antimicrobial spectrum and potency of kasugamycin against various microorganisms. These assays typically involve exposing bacterial cultures to a range of antibiotic concentrations to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth. apsnet.org

Research has shown that kasugamycin exhibits selective activity, primarily against certain Gram-negative bacteria and the fungus Pyricularia oryzae, the causative agent of rice blast disease. ncats.iotargetmol.com Its efficacy against a broad range of other bacteria is limited. ncats.io

Studies on Erwinia amylovora, the bacterium causing fire blight in pears, found that the concentration required for ≥95% growth inhibition (a measure similar to MIC) ranged from 6.9 to 46.7 mg/L. apsnet.org Notably, the activity of kasugamycin was found to be highly dependent on the pH of the growth medium, with significantly greater inhibition observed at a more acidic pH of 5.1 compared to 7.3. apsnet.org For Pseudomonas species, the median MIC was reported to be 250 µg/mL, which improved to 125 µg/mL in a more basic medium. ncats.io In studies with Leptospira icterohaemorrhagiae, a concentration of 50 μg/mL was sufficient to inhibit growth. apexbt.com

Table 3: Inhibitory Concentrations of Kasugamycin Against Various Bacteria
MicroorganismInhibitory Concentration (MIC or equivalent)Reference
Erwinia amylovora6.9 - 46.7 mg/L (≥95% inhibition) apsnet.org
Pseudomonas spp.125 - 250 µg/mL (Median MIC) ncats.io
Leptospira icterohaemorrhagiae50 µg/mL (Inhibited growth) apexbt.com
Pneumococci50 - 100 µg/mL (On blood agar) google.com
Shigella flexneri6.25 µg/mL (In 10% serum broth) google.com
Klebsiella pneumoniae6.25 µg/mL (In 10% serum broth) google.com

These assays are crucial for delineating the specific antimicrobial profile of kasugamycin and understanding the conditions that influence its activity. apsnet.orgncats.io

Ribosomal Binding Assays

Ribosomal binding assays have been instrumental in elucidating the precise mechanism of action for this compound. These in vitro experiments have confirmed that kasugamycin is an inhibitor of protein synthesis. ncats.ioapexbt.com The antibiotic binds with a 1:1 stoichiometry to the bacterial ribosome, specifically interacting with the 30S ribosomal subunit and the intact 70S ribosome, but it does not bind to the isolated 50S subunit. plos.orgmedchemexpress.com

Kasugamycin inhibits the initiation step of translation. apexbt.complos.org It prevents the binding of the initiator tRNA (fMet-tRNA) to the P-site (peptidyl site) of the ribosome, thereby blocking the formation of the translation initiation complex. apexbt.complos.org

For a long time, it was thought that kasugamycin acted as a competitive inhibitor by binding directly to the P-site. plos.org However, advanced structural analysis from ribosomal binding studies with Thermus thermophilus and E. coli ribosomes revealed a more nuanced mechanism. plos.org These studies demonstrated that the kasugamycin binding site does not, in fact, overlap with the P-site where the initiator tRNA binds. plos.org Instead, kasugamycin binds to an upstream site that overlaps with the ribosomal E-site (exit site). plos.org By binding here, kasugamycin sterically hinders the path of the messenger RNA (mRNA) upstream of the start codon. plos.org This interference indirectly destabilizes tRNA binding at the P-site and inhibits canonical translation initiation. plos.orgmedchemexpress.com This mechanism distinguishes kasugamycin from other aminoglycoside antibiotics like streptomycin. apexbt.com

Sample Preparation and Matrix Effects

The analysis of this compound in complex biological and environmental matrices presents a significant analytical challenge due to its unique physicochemical properties. xn--untersuchungsmter-bw-nzb.de As an extremely hydrophilic and thermally labile compound, standard analytical approaches like liquid-liquid partitioning, reversed-phase liquid chromatography, and gas chromatography are generally not feasible. xn--untersuchungsmter-bw-nzb.de Therefore, specialized sample preparation techniques are required to extract and purify kasugamycin from the matrix before instrumental analysis, typically by LC-MS/MS. xn--untersuchungsmter-bw-nzb.de

A common strategy involves solid-phase extraction (SPE). For fruit and vegetable samples, an ion exchange SPE has been used, where the sample is extracted and then cleaned up on the SPE cartridge before elution and analysis. xn--untersuchungsmter-bw-nzb.de For soil samples, extraction with an acidic solution like 0.05 M formic acid has been employed. epa.gov For a wider range of food matrices including milk, meat, and honey, extraction with a trichloroacetic acid solution followed by cleanup on a hydrophilic-lipophilic-balanced (HLB) SPE cartridge has proven effective. researchgate.netlcms.cz

Despite these cleanup procedures, matrix effects—the suppression or enhancement of the analyte signal due to co-eluting matrix components—remain a major concern. lcms.cz For kasugamycin, both significant ion suppression and enhancement have been observed depending on the matrix. lcms.cz In vegetable extracts, high matrix suppression is common. researchgate.net Research has shown that matrix-induced signal suppression can be in the range of 5-15% even after SPE cleanup. xn--untersuchungsmter-bw-nzb.de In some food matrices, the effect can be much more severe, with signal suppression below 20% or signal enhancement over 170%. lcms.cz To mitigate these effects, strategies such as sample dilution or the use of matrix-matched calibration standards are often necessary to ensure accurate quantification. researchgate.netlcms.cz

Table 4: Sample Preparation Methods and Matrix Effects for Kasugamycin Analysis
Sample MatrixExtraction/Cleanup MethodObserved Matrix EffectReference
Fruits & VegetablesIon Exchange Solid-Phase Extraction (SPE)5-15% signal suppression after SPE xn--untersuchungsmter-bw-nzb.de
Tomato, Zucchini, Chard, LettuceHydrophilic-Lipophilic-Balanced (HLB) SPE; 1:5 sample dilutionHigh matrix suppression, reduced by dilution researchgate.net
Milk, Beef, Pork, Liver, HoneyTrichloroacetic acid extraction; Oasis HLB SPEVariable: Strong suppression (&lt;20%) to strong enhancement (&gt;170%) lcms.cz
SoilExtraction with 0.05 M Formic AcidMethod validated for this matrix epa.gov

Extraction and Clean-up Procedures for Complex Matrices (e.g., soil, plant tissues)

The extraction and subsequent clean-up of this compound from complex matrices such as soil and plant tissues present significant analytical challenges due to the compound's high polarity and the presence of numerous interfering substances. foodsafety.or.krresearchgate.net Various methods have been developed to isolate kasugamycin effectively, often employing a combination of liquid extraction and solid-phase extraction (SPE) techniques.

For soil samples, a common approach involves extraction with an acidic aqueous solution. For instance, a method for analyzing kasugamycin in soil utilizes a 0.05 M formic acid solution in HPLC-grade water for extraction, followed by shaking and centrifugation to separate the supernatant containing the analyte. epa.gov

In the case of plant tissues, the extraction process often involves the use of organic solvents mixed with water, with the pH adjusted to enhance extraction efficiency. A developed method for various agricultural products, including hulled rice, potato, soybean, mandarin, and green pepper, uses methanol (B129727) with the pH adjusted to 13 with 1 N sodium hydroxide. foodsafety.or.kr Another study on fruits and vegetables selected a mixture of methanol and water (70:30, v/v) with the pH adjusted to 5.5 as the extraction solvent. rsc.orgresearchgate.net The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, a streamlined approach involving extraction with a solvent and partitioning salts followed by dispersive solid-phase extraction (d-SPE) for cleanup, has also been adapted for kasugamycin analysis in Chinese cabbage. researchgate.net

Following initial extraction, a clean-up step is typically necessary to remove co-extracted matrix components that can interfere with subsequent analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose. Hydrophilic-lipophilic balanced (HLB) cartridges are frequently employed for the purification of kasugamycin extracts from agricultural products. foodsafety.or.kr For more complex matrices, a sequential or combined SPE approach may be necessary. For example, the combination of HLB and strong cation exchange (SCX) cartridges has been shown to be effective for purifying extracts from fruits and vegetables, leading to satisfactory results for these strongly polar compounds. rsc.orgresearchgate.net Similarly, for the analysis of kasugamycin in irrigation water, an aromatic sulfonic acid SPE column was used to effectively remove interfering substances. researchgate.net

Table 1: Extraction and Clean-up Procedures for this compound in Various Matrices

MatrixExtraction Solvent/ProcedureClean-up ProcedureReference
Soil0.05 M Formic acid in HPLC water, shake for 1 hour, centrifuge. epa.govMicrofiltration of the extract. epa.gov epa.gov
Fruits and Vegetables (apples, cabbage, cucumbers, lettuce, tomatoes, eggplant)Methanol/water (70:30, v/v) with pH adjusted to 5.5. rsc.orgresearchgate.netConsecutive solid-phase extraction with Hydrophilic-Lipophilic-Balanced (HLB) and Strong Cation Exchange (SCX) cartridges. rsc.orgresearchgate.net rsc.orgresearchgate.net
Agricultural Products (hulled rice, potato, soybean, mandarin, green pepper)Methanol adjusted to pH 13 with 1 N sodium hydroxide. foodsafety.or.krHydrophilic-Lipophilic-Balanced (HLB) SPE cartridge. foodsafety.or.kr foodsafety.or.kr
Irrigation WaterNot specified in detail, but an aqueous sample.Aromatic Sulfonic Acid SPE column. researchgate.net researchgate.net
Chinese CabbageQuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.netDispersive solid-phase extraction (d-SPE). researchgate.net researchgate.net

Minimization of Matrix Suppression Effects

Matrix effects, particularly ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS), are a significant challenge in the analysis of kasugamycin from complex matrices. chromatographyonline.com These effects occur when co-eluting matrix components interfere with the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.com Several strategies are employed to minimize matrix suppression effects in kasugamycin analysis.

One of the most effective strategies is the use of robust clean-up procedures, as detailed in the previous section. By removing a significant portion of the interfering matrix components, the potential for ion suppression is reduced. For example, the use of consecutive solid-phase extraction with HLB and SCX cartridges for fruit and vegetable samples resulted in matrix effects in the range of -12.6% to 6.11%, which is considered acceptable. rsc.orgresearchgate.net

Another common approach is the dilution of the sample extract. This reduces the concentration of matrix components relative to the analyte. A study on the simultaneous analysis of kasugamycin and streptomycin in vegetables found that a 1:5 dilution of the sample extract with acetonitrile significantly reduced the high matrix suppression observed for kasugamycin, leading to a 100-fold improvement in sensitivity. researchgate.netresearchgate.net Research has shown a linear correlation between matrix effects and the logarithm of the matrix concentration (or dilution factor), indicating that a dilution factor of 25-40 can reduce ion suppression to less than 20% if the initial suppression is ≤80%. researchgate.net

The use of an appropriate internal standard (IS) is a crucial strategy to compensate for matrix effects that cannot be entirely eliminated through sample preparation. chromatographyonline.com A stable isotope-labeled internal standard (SIL-IS) is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus allowing for accurate correction during data analysis. chromatographyonline.com When a SIL-IS is not available, a structural analog can be used as an internal standard to mitigate the effects of matrix ion suppression and variable recoveries. researchgate.net

Matrix-matched calibration is another technique used to account for matrix effects. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to ensure that the calibration curve accurately reflects the analytical response in the presence of the matrix, leading to more accurate quantification. lcms.cz

Table 2: Strategies to Minimize Matrix Suppression Effects in Kasugamycin Analysis

StrategyDescriptionResearch Finding/ApplicationReference
Advanced Clean-up Use of selective SPE cartridges to remove interfering compounds.Consecutive use of HLB and SCX cartridges for fruit and vegetable extracts minimized signal suppression, resulting in matrix effects between -12.6% and 6.11%. rsc.orgresearchgate.net rsc.orgresearchgate.net
Sample Dilution Diluting the final extract to reduce the concentration of matrix components.A 1:5 sample dilution with acetonitrile reduced high matrix suppression for kasugamycin in vegetable extracts, improving sensitivity 100-fold. researchgate.netresearchgate.net researchgate.netresearchgate.net
Internal Standard (IS) Addition of a compound (ideally a stable isotope-labeled version of the analyte) to samples and standards to correct for variations.The use of an internal standard is recommended to mitigate the effects of matrix ion suppression and variable recoveries. researchgate.netchromatographyonline.com researchgate.netchromatographyonline.com
Matrix-Matched Calibration Preparation of calibration standards in a blank matrix extract.Required for the quantification of aminoglycosides in food samples due to diverse levels of matrix effects observed. lcms.cz lcms.cz

Q & A

Q. What is the mechanism of action of kasugamycin hydrochloride in bacterial systems?

this compound inhibits bacterial protein synthesis by binding to the 30S and 70S ribosomal subunits, mimicking mRNA nucleotides to disrupt tRNA binding. This prevents canonical translation initiation but does not affect non-canonical initiation mechanisms. Its specificity for ribosomes (without binding to the 50S subunit) distinguishes it from other aminoglycosides .

Q. How should this compound be stored to ensure stability in laboratory settings?

For long-term stability, store the powder at -20°C for up to 3 years. Solutions dissolved in solvents (e.g., DMSO) should be kept at -80°C for 1 year. Avoid freeze-thaw cycles, as repeated temperature fluctuations may degrade the compound .

Q. What analytical techniques are recommended for quantifying kasugamycin residues in agricultural samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity. Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., MCX or HLB) is critical for removing matrix interference from complex samples like plant tissues or soil .

Advanced Research Questions

Q. How can matrix interference be minimized during kasugamycin residue analysis in herbal medicine?

Optimize SPE protocols using silica, HLB, or SCX cartridges. For Aralia japonica root extracts, a 10 mL methanol elution volume on silica SPE cartridges achieves 93.2% recovery, while 10 mL pure water increases recovery to 95.5%. Matrix-matched calibration curves are essential to validate accuracy, as co-eluting interferents can skew results .

Q. What experimental contradictions exist in kasugamycin’s ribosomal binding mechanism?

While kasugamycin binds 30S and 70S ribosomes, its inability to inhibit non-canonical translation initiation (e.g., leaderless mRNA) suggests context-dependent ribosomal interactions. This contrasts with classical aminoglycosides like streptomycin, which broadly disrupt ribosomal function .

Q. How does the choice of SPE cartridge affect kasugamycin recovery in pesticide residue studies?

Silica cartridges may underperform in matrix-rich samples due to overloading, leading to ~5% compound loss. HLB and SCX cartridges show superior efficiency by leveraging hydrophobic and cation-exchange interactions, respectively. For example, consecutive HLB and SCX cleanup improves sensitivity in multi-residue analyses .

Q. What are the limitations of DMSO as a solvent for this compound in cell-based assays?

Although DMSO is commonly used, kasugamycin exhibits limited solubility (~5 mg/mL), which may necessitate solvent concentrations >1% for high-dose experiments. This can introduce cytotoxicity artifacts. Pre-testing solvent tolerance in cell lines is advised .

Data Contradictions and Methodological Challenges

Q. Why do reported molecular weights and CAS numbers for this compound vary across studies?

Discrepancies arise from hydration states. Anhydrous this compound (CAS 19408-46-9; MW 415.82) is distinct from the monohydrate form (CAS 200132-83-8; MW 433.84). Researchers must verify compound specifications to avoid experimental inconsistencies .

Q. How can researchers validate kasugamycin’s ribosomal inhibition in novel bacterial strains?

Combine ribosome profiling with radiolabeled amino acid incorporation assays. For example, track de novo protein synthesis inhibition in the presence of kasugamycin and compare it to positive controls (e.g., tetracycline) to confirm target engagement .

Method Validation and Optimization

Q. What criteria define a robust analytical method for kasugamycin in regulatory contexts?

The method must achieve a limit of quantification (LOQ) ≤0.01 mg/kg, recovery rates of 70–120%, and relative standard deviation (RSD) <20%. Use matrix-matched calibration to correct for signal suppression/enhancement in LC-MS/MS, as demonstrated in A. japonica studies .

Q. How can translational misreading assays differentiate kasugamycin from other aminoglycosides?

Employ luciferase-based reporter systems with premature termination codons (PTCs). Kasugamycin’s unique mechanism does not induce misreading, unlike gentamicin or paromomycin, making it a negative control in such assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.